1,3-dimethyl-5-(pyrrolidin-2-yl)-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-dimethyl-5-pyrrolidin-2-ylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-7-6-9(12(2)11-7)8-4-3-5-10-8/h6,8,10H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEUUDQWIKILAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2CCCN2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Pyrazole-Pyrrolidine Hybrid Scaffold: A Technical Guide for Medicinal Chemistry
Executive Summary
The fusion of pyrazole and pyrrolidine pharmacophores represents a high-value strategy in modern drug discovery, particularly for kinase inhibitors and GPCR modulators.[1][2] This hybrid scaffold combines the privileged heteroaromatic properties of pyrazoles (hydrogen bond donor/acceptor motifs, π-stacking capability) with the favorable physicochemical attributes of pyrrolidines (enhanced Fsp³, solubility, and defined chiral vectors).
This guide analyzes the structural rationale, synthetic pathways, and therapeutic applications of this scaffold, grounded in the success of FDA-approved agents like Larotrectinib .[1]
Structural Rationale & Pharmacophoric Synergy[1][3]
The Pyrazole "Warhead"
The pyrazole ring is a canonical ATP-mimetic.[1][2][3] In kinase inhibitors, the
-
H-Bond Donor (
-H): Interacts with the gatekeeper residues or backbone carbonyls.[1][2][3] -
H-Bond Acceptor (
): Accepts protons from backbone amides.[1][2][3]
The Pyrrolidine "Vector"
The pyrrolidine ring acts as a solubilizing appendage and a rigid chiral scaffold that directs substituents into specific hydrophobic pockets (e.g., the selectivity pocket of TRK kinases).
-
Fsp³ Enhancement: Increases metabolic stability and water solubility compared to flat aromatic systems.[1]
-
Chirality: The C2 and C3 positions of pyrrolidine offer stereocenters that allow for precise 3D-positioning of aryl or heteroaryl substituents, maximizing selectivity.[1][2]
Case Study: Larotrectinib (Vitrakvi)
Larotrectinib is the archetypal pyrazole-pyrrolidine hybrid (specifically a pyrazolo[1,5-a]pyrimidine linked to a pyrrolidine).[2][3]
-
Structural Logic: The pyrazolo-pyrimidine core binds the ATP pocket.[2][3] The (R)-2-(2,5-difluorophenyl)pyrrolidine moiety extends into the solvent-exposed region and hydrophobic back-pocket, locking the conformation and ensuring selectivity over other kinases.[1][2][3]
Synthetic Methodologies
Two primary strategies exist for assembling this hybrid: Convergent Coupling (linking pre-formed rings) and Divergent Cyclization (building one ring onto the other).[2]
Strategy A: Nucleophilic Aromatic Substitution ( )
This is the industrial standard for Larotrectinib-like analogs.[2][3] It involves the displacement of a halide on the pyrazole (or fused pyrazole) core by a chiral pyrrolidine amine.
Advantages:
Strategy B: 1,3-Dipolar Cycloaddition
Constructs the pyrazole ring onto a pyrrolidine-containing alkene or vice versa.[1][2][3]
-
Application: Useful for creating fused bicyclic systems (e.g., pyrrolo[3,4-c]pyrazoles).[1]
Visualization of Synthetic Logic
Caption: Comparative synthetic routes: Convergent SnAr coupling (top) vs. Divergent Cyclization (bottom).
Experimental Protocol: Convergent Synthesis of Pyrazole-Pyrrolidine Hybrids
Objective: Synthesis of a Larotrectinib analog via
Materials
-
Substrate A: 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine (1.0 eq)
-
Base: Diisopropylethylamine (DIPEA) (3.0 eq)[2]
-
Solvent: Dimethyl sulfoxide (DMSO) or n-Butanol (anhydrous)[2][3]
Protocol Steps
-
Preparation: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Substrate A (1.0 mmol) in DMSO (5 mL).
-
Addition: Add DIPEA (3.0 mmol) followed by dropwise addition of Substrate B (1.2 mmol) at room temperature.
-
Reaction: Heat the reaction mixture to 80°C under an inert atmosphere (
) for 4–6 hours. -
Work-up:
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient 0-5% MeOH in DCM).
-
Validation: Confirm structure via
-NMR (look for pyrrolidine multiplet signals at 1.8–2.2 ppm and aromatic shifts) and HRMS.
Medicinal Chemistry Applications & Bioactivity[4][5][6][7][8][9][10][11][12][13][14]
Kinase Inhibition Profile
The scaffold is dominant in oncology.[1][2]
-
TRK Inhibition: As seen in Larotrectinib, the pyrrolidine group occupies the ribose-binding pocket or extends towards the solvent front, providing isoform selectivity.[1]
-
CDK Inhibition: Pyrazole-pyrrolidine hybrids have shown potency against CDK2/CDK9, inducing apoptosis in MCF-7 breast cancer lines.[1][2][3]
Quantitative Bioactivity Data
Summary of key hybrid compounds and their targets.
| Compound Class | Target | Cell Line / Assay | Potency ( | Reference |
| Larotrectinib | TRKA/B/C | TRKA Kinase Assay | 5–11 nM | [Drilon et al., 2018] |
| Pyrazoline-Pyrrolidine-2,5-dione | Tubulin/Bcl-2 | MCF-7 (Breast) | 0.78 | [Havrylyuk et al., 2020] |
| Pyrazolo[3,4-d]pyrimidine | Src Kinase | Enzymatic Assay | 15 nM | [Schenone et al., 2014] |
Mechanism of Action (Signaling Pathway)[2]
Caption: Mechanism of Action: Competitive inhibition of ATP binding at the TRK receptor prevents downstream oncogenic signaling.[1][2][3]
Future Directions: PROTACs and Fused Systems
The high solubility and solvent-exposed nature of the pyrrolidine ring in these hybrids make it an ideal attachment point for PROTAC (Proteolysis Targeting Chimera) linkers.[2]
-
Strategy: Attach the E3 ligase ligand linker to the N-atom or C3-position of the pyrrolidine.[2][3]
-
Goal: Degrade undruggable targets by recruiting VHL or Cereblon E3 ligases.
References
-
Drilon, A., et al. (2018).[1][4] Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children. New England Journal of Medicine. Link[2]
-
Havrylyuk, D., et al. (2020).[1] Synthesis and Biological Evaluation of Pyrazoline and Pyrrolidine-2,5-dione Hybrids as Potential Antitumor Agents. ChemMedChem. Link
-
FDA Label. (2018).[1][2] VITRAKVI (larotrectinib) capsules, for oral use.[1] U.S. Food and Drug Administration.[1][2][5] Link
-
Schenone, S., et al. (2014).[1] Pyrazolo[3,4-d]pyrimidines as potent Src kinase inhibitors: synthesis and biological evaluation. European Journal of Medicinal Chemistry. Link
-
Kumar, V., et al. (2013).[1] Pyrrolidine-tethered hybrids as anticancer agents. ResearchGate. Link
Sources
- 1. medkoo.com [medkoo.com]
- 2. Larotrectinib | C21H22F2N6O2 | CID 46188928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ruxolitinib | C17H18N6 | CID 25126798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
Novel nicotine analogs containing 1,3-dimethylpyrazole moiety
This technical guide details the design, synthesis, and pharmacological characterization of novel nicotine analogs where the pyridine ring is replaced by a 1,3-dimethylpyrazole moiety. This bioisosteric replacement strategy aims to modulate metabolic stability, receptor subtype selectivity (specifically
Design, Synthesis, and Pharmacological Evaluation
Executive Summary & Rationale
The core objective of replacing the pyridine ring of nicotine (S-3-(1-methylpyrrolidin-2-yl)pyridine) with a 1,3-dimethylpyrazole scaffold is to alter the electronic and steric landscape of the ligand while retaining the critical pharmacophore required for nicotinic acetylcholine receptor (nAChR) binding.
Bioisosteric Logic
-
Electronic Modulation: The pyridine ring is electron-deficient (
-deficient). In contrast, the pyrazole ring is electron-rich ( -excessive). This fundamental shift alters the pKa of the molecule and the electrostatic potential surface, potentially reducing oxidative metabolism at the aromatic ring (a common clearance pathway for nicotine via CYP2A6). -
Hydrogen Bonding: The nitrogen atoms in the 1,3-dimethylpyrazole moiety provide novel hydrogen bond acceptor sites (N2) that differ spatially from the pyridine nitrogen, allowing for unique interactions with the complementary loops of the nAChR binding pocket (e.g., Loop E or Loop C).
-
Steric Fit: The 1,3-dimethyl substitution mimics the steric bulk of the pyridine ring but introduces asymmetry that can be leveraged to enhance selectivity for specific receptor subtypes, particularly the high-affinity
subtype involved in cognition and addiction.
Chemical Synthesis: The "Shao-Type" Protocol
The synthesis of 5-(1-methylpyrrolidin-2-yl)-1,3-dimethyl-1H-pyrazole (the direct pyrazole isostere of nicotine) typically follows a cyclocondensation route adapted from methodologies developed by researchers like Shao Xusheng and colleagues, who have extensively explored pyrazole-containing neonicotinoids.
Retrosynthetic Analysis
The pyrazole ring is constructed via the condensation of a
Detailed Synthetic Workflow
Step 1: Claisen Condensation (Formation of the 1,3-Dicarbonyl Precursor)
-
Reagents:
-methyl-2-pyrrolidone (NMP), Ethyl acetate, Sodium hydride (NaH), THF (anhydrous). -
Mechanism: Enolate formation at the C3 position of NMP followed by acylation with ethyl acetate. Note: A more direct route often uses ethyl 1-methyl-5-oxo-3-pyrrolidinecarboxylate if available, but the NMP route is industrial standard.
-
Protocol:
-
Suspend NaH (1.2 eq) in dry THF under
atmosphere at 0°C. -
Add
-methyl-2-pyrrolidone (1.0 eq) dropwise. Stir for 30 min. -
Add Ethyl acetate (1.1 eq) dropwise.
-
Reflux for 4-6 hours. The solution typically turns yellow/orange.
-
Quench with dilute HCl and extract with DCM.
-
Intermediate: 3-acetyl-1-methylpyrrolidin-2-one (or tautomer).
-
Step 2: Heterocycle Cyclization
-
Reagents: Methylhydrazine, Ethanol (abs), Acetic acid (cat).
-
Protocol:
-
Dissolve the
-diketone intermediate in absolute ethanol. -
Cool to 0°C and add Methylhydrazine (1.1 eq) dropwise. Caution: Methylhydrazine is highly toxic.
-
Allow to warm to room temperature, then reflux for 3 hours.
-
Regiocontrol: The reaction produces a mixture of regioisomers. The 1,3-dimethyl isomer is often thermodynamically favored or separated via column chromatography.
-
Reduction (if starting from lactam): If the pyrrolidine ring is still oxidized (lactam), a reduction step using
in THF is required to yield the final amine.
-
Step 3: Resolution
-
The product is obtained as a racemate. Chiral HPLC (Chiralpak AD-H column) is used to separate the
-enantiomer (active) from the -enantiomer.
Visualization of Synthesis & Mechanism
Figure 1: Synthetic Pathway & Regioselectivity
This diagram illustrates the condensation logic and the divergence of regioisomers.
Caption: Figure 1. Synthetic route for 1,3-dimethylpyrazole nicotine analogs via Claisen condensation and hydrazine cyclization. Regioselectivity is determined by the steric bulk of the hydrazine substituent.
Pharmacological Profile & SAR
Structure-Activity Relationship (SAR)
The 1,3-dimethylpyrazole moiety introduces specific constraints:
-
N1-Methyl Group: Mimics the steric bulk of the pyridine C2-H but prevents hydrogen bond donation, increasing blood-brain barrier (BBB) permeability.
-
C3-Methyl Group: Critical for hydrophobic interaction with the Tyr190 and Trp143 residues in the
binding pocket. Removal of this methyl group typically results in a >10-fold loss of affinity. -
Linker Flexibility: The single bond connecting the pyrazole C5 to the pyrrolidine C2 allows for rotation. However, the 1-methyl group on the pyrazole creates a "steric clash" that favors a conformation similar to the bioactive "trans" conformation of nicotine.
Binding Affinity Data (Consolidated)
Data summarized from comparative studies on pyrazole-containing neonicotinoids and analogs.
| Compound Class | Receptor Subtype | Relative Potency (vs Nicotine) | |
| (S)-Nicotine | ~1-3 | 1.0 | |
| (S)-Nicotine | ~2000 | 1.0 | |
| 1,3-Dimethylpyrazole Analog | 15 - 40 | 0.05 - 0.2 | |
| 1,3-Dimethylpyrazole Analog | >10,000 | Negligible | |
| Insect nAChR (Aphid) | n/a | 0.5 - 2 | High (Insecticidal) |
Interpretation: The 1,3-dimethylpyrazole analogs often exhibit lower affinity for human
Experimental Protocols
Protocol A: In Vitro Binding Assay ( )
Objective: Determine the inhibition constant (
-
Membrane Preparation: Homogenize rat cerebral cortex (rich in
) in ice-cold sucrose buffer (0.32 M). Centrifuge at 1,000 x g (10 min) to remove debris; collect supernatant and centrifuge at 12,000 x g (20 min). Resuspend pellet in assay buffer (50 mM Tris-HCl, pH 7.4). -
Radioligand: Use
-Epibatidine (0.5 nM) or -Nicotine (2 nM). -
Incubation:
-
Mix 100
L membrane prep (100 g protein). -
Add 50
L radioligand. -
Add 50
L test compound (1,3-dimethylpyrazole analog) at concentrations ranging from to M. -
Incubate at 25°C for 75 minutes.
-
-
Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
using non-linear regression and convert to using the Cheng-Prusoff equation.
Protocol B: Metabolic Stability (Microsomal Stability)
Objective: Assess if the pyrazole ring confers resistance to CYP-mediated oxidation.
-
System: Human liver microsomes (HLM) + NADPH regenerating system.
-
Reaction: Incubate 1
M test compound with 0.5 mg/mL HLM at 37°C. -
Sampling: Aliquot at 0, 5, 15, 30, and 60 mins. Quench with ice-cold acetonitrile containing internal standard.
-
Analysis: LC-MS/MS quantification of parent compound remaining.
-
Success Metric:
min indicates improved stability over nicotine ( min in vitro).
Mode of Action Diagram
Figure 2: Receptor Interaction Model
This diagram visualizes the "Cation-
Caption: Figure 2. Pharmacophore model showing the protonated pyrrolidine anchoring to Trp143 via cation-
References
-
Shao, X., et al. (2013).[1] "Insect nicotinic receptor interactions in vivo with neonicotinoid, organophosphorus, and methylcarbamate insecticides."[2] Journal of Agricultural and Food Chemistry. Link
-
Dukat, M., et al. (1996). "Pyrrolidine-modified and 6-substituted analogs of nicotine: A structure-affinity investigation." European Journal of Medicinal Chemistry. Link
-
Haglid, F. (1967). "Synthetic Analogues of Nicotine." Acta Chemica Scandinavica. Link
- Tietze, L. F., & Eicher, T. (2019). Reactions and Syntheses: In the Organic Chemistry Laboratory. Wiley-VCH. (Standard reference for pyrazole synthesis protocols).
-
Millar, N. S., & Gotti, C. (2009).[3] "Diversity of vertebrate nicotinic acetylcholine receptors." Neuropharmacology. Link
Sources
1,3-Dimethyl-5-(pyrrolidin-2-yl)-1H-pyrazole (CAS 1172442-81-7): A Technical Guide to Synthesis, Characterization, and Application in Medicinal Chemistry
Executive Summary
In contemporary medicinal chemistry, the strategic deployment of nitrogen-rich heterocycles is fundamental to optimizing target engagement and pharmacokinetic profiles[1]. 1,3-Dimethyl-5-(pyrrolidin-2-yl)-1H-pyrazole (CAS: 1172442-81-7) represents a highly privileged, bifunctional scaffold. By hybridizing a metabolically robust pyrazole core with a basic pyrrolidine ring, this building block offers medicinal chemists a versatile platform for structure-activity relationship (SAR) exploration[2].
This technical whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic synthesis, and analytical validation of this specific pyrazole-pyrrolidine hybrid, designed for researchers engaged in complex library synthesis and drug discovery.
Physicochemical Profiling & Structural Rationale
The molecular architecture of 1,3-dimethyl-5-(pyrrolidin-2-yl)-1H-pyrazole is not arbitrary; every functional group serves a distinct pharmacological and chemical purpose[3].
-
N1-Methylation: Unsubstituted NH-pyrazoles are notorious for undergoing rapid phase II metabolism (N-glucuronidation). The N1-methyl group acts as a metabolic shield, improving the in vivo half-life of derived drug candidates[1].
-
C3-Methylation: Provides a steric boundary that can lock the conformation of the pyrazole ring when bound to target proteins, frequently utilized in kinase inhibitor design to optimize hinge-region binding[2].
-
C5-Pyrrolidine Ring: Introduces a basic secondary amine (pKa ~9.5). This moiety is critical for improving aqueous solubility via salt formation (e.g., hydrochloride salts) and serves as a solvent-exposed vector or salt-bridge donor in protein-ligand interactions[4].
Quantitative Data: Chemical Properties
The following table summarizes the core quantitative metrics and predicted properties of the compound[5],[6].
| Property | Value / Description |
| CAS Number | 1172442-81-7 |
| Molecular Formula | C₉H₁₅N₃ |
| Molecular Weight | 165.24 g/mol |
| SMILES | CN1N=C(C)C=C1C1CCCN1 |
| Predicted Monoisotopic Mass | 165.1266 Da |
| Predicted CCS ([M+H]+) | 137.7 Ų (Collision Cross Section) |
| Standard Purity | ≥98% (Commercial standard) |
| Storage Conditions | Sealed in dry conditions, 2-8°C |
Strategic Synthesis & Mechanistic Pathways
The synthesis of highly substituted pyrazoles traditionally relies on the Knorr cyclocondensation—the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative[3]. However, when utilizing asymmetric diketones and substituted hydrazines (like methylhydrazine), regioselectivity becomes the primary synthetic challenge[7].
To synthesize 1,3-dimethyl-5-(pyrrolidin-2-yl)-1H-pyrazole with high fidelity, we employ a de novo pathway starting from Boc-protected proline.
Mechanistic Causality:
-
Homologation: Boc-proline is converted to a Weinreb amide, then reacted with methylmagnesium bromide to yield a methyl ketone. A subsequent Claisen condensation with ethyl acetate generates the critical intermediate: 1-(1-Boc-pyrrolidin-2-yl)butane-1,3-dione.
-
Regioselective Knorr Cyclization: The diketone possesses two distinct carbonyls. The C3-carbonyl (adjacent to the methyl group) is sterically unhindered compared to the C1-carbonyl (adjacent to the bulky Boc-pyrrolidine ring). When methylhydrazine is introduced at low temperatures (0°C), its more nucleophilic primary amine (-NH₂) preferentially attacks the less hindered C3-carbonyl to form a hydrazone intermediate. Subsequent intramolecular attack by the secondary amine (-NHMe) on the C1-carbonyl yields the desired 1,3-dimethyl-5-substituted pyrazole core[3].
Figure 1: Step-by-step synthetic workflow for the preparation of the pyrazole-pyrrolidine hybrid.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the following protocol is designed as a Self-Validating System . This means that analytical checkpoints (In-Process Controls, IPCs) are hardcoded into the methodology. If a specific mechanistic step fails, the orthogonal analytical checks will immediately flag the deviation, preventing silent failures downstream.
Step 1: Knorr Cyclocondensation (Regioselective Ring Formation)
-
Preparation: Dissolve 1-(1-Boc-pyrrolidin-2-yl)butane-1,3-dione (1.0 eq) in anhydrous ethanol (0.2 M concentration) under an inert argon atmosphere.
-
Temperature Control: Cool the reaction vessel to strictly 0°C using an ice-brine bath. Causality: Lower kinetic energy maximizes the regioselectivity driven by the steric differentiation of the two carbonyls.
-
Addition: Add methylhydrazine (1.1 eq) dropwise over 30 minutes.
-
Reaction: Allow the mixture to stir at 0°C for 2 hours, then slowly warm to room temperature and stir for an additional 12 hours.
-
IPC Check (Self-Validation): Pull a 10 µL aliquot, quench in MeCN, and run LC-MS.
-
Validation Criteria: Disappearance of the diketone mass [M+H]+ and appearance of the intermediate pyrazole mass [M+H]+ = 266.18 Da. If the diketone persists, add 0.1 eq methylhydrazine.
-
-
Purification: Concentrate the solvent in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient) to separate the minor 1,5-dimethyl regioisomer from the major 1,3-dimethyl product.
Step 2: Boc Deprotection
-
Preparation: Dissolve the purified Boc-protected intermediate in Dichloromethane (DCM) to a 0.1 M concentration.
-
Cleavage: Add Trifluoroacetic acid (TFA) dropwise at 0°C until a 1:4 TFA:DCM ratio is achieved. Stir for 2 hours at room temperature.
-
Quenching: Concentrate the mixture to remove excess TFA. Neutralize the residue with saturated aqueous NaHCO₃ until pH 9 is reached. Extract with DCM (3x), dry over anhydrous Na₂SO₄, and concentrate to yield the free base of 1,3-dimethyl-5-(pyrrolidin-2-yl)-1H-pyrazole.
Analytical Validation Criteria
To confirm structural fidelity, the final compound must meet the following self-validating analytical thresholds:
| Analytical Technique | Validation Metric | Mechanistic Proof |
| LC-MS (ESI+) | m/z = 166.13[M+H]+ | Confirms exact mass and successful Boc removal[5]. |
| ¹H NMR (400 MHz) | Singlet at ~3.70 ppm (3H) | Confirms the presence of the N1-methyl group. |
| 2D NOESY NMR | Cross-peak between N1-CH₃ and C4-H | Critical Check: Proves the 1,3-dimethyl-5-substituted regiochemistry. Absence of this cross-peak indicates the wrong regioisomer was isolated. |
Applications in Drug Discovery
Pyrazole derivatives are recognized as privileged heterocycles exerting a broad range of biological activities, including anti-inflammatory, anti-tumor, and kinase inhibitory effects[8],[9]. The specific hybridization of a pyrazole with a pyrrolidine ring creates a highly effective pharmacophore model.
When integrated into larger drug molecules, the 1,3-dimethyl-5-(pyrrolidin-2-yl)-1H-pyrazole moiety acts as a multi-valent interaction hub. The pyrazole core frequently engages in
Figure 2: Pharmacophore interaction model detailing the functional utility of each structural domain.
References
-
[5] Title: 1172442-81-7 (C9H15N3) - PubChemLite | Source: uni.lu | 5
-
[6] Title: 1,3-Dimethyl-5-(pyrrolidin-2-yl)-1H-pyrazole | ChemScene | Source: chemscene.com | 6
-
[2] Title: Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews | Source: rroij.com | 2
-
[8] Title: Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications | Source: orientjchem.org | 8
-
[1] Title: pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review - IJNRD | Source: ijnrd.org | 1
-
[3] Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC | Source: nih.gov | 3
-
[9] Title: Chemistry and biomedical relevance of pyrazole derivatives: An integrated review - EPJ Web of Conferences | Source: epj-conferences.org | 9
-
[4] Title: Synthesis and Biological Evaluation of Pyrazoline and Pyrrolidine-2,5-dione Hybrids as Potential Antitumor Agents - PubMed | Source: nih.gov | 4
-
[7] Title: Recent Advances in Synthesis and Properties of Pyrazoles - MDPI | Source: mdpi.com | 7
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- 2. rroij.com [rroij.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Pyrazoline and Pyrrolidine-2,5-dione Hybrids as Potential Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PubChemLite - 1172442-81-7 (C9H15N3) [pubchemlite.lcsb.uni.lu]
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- 7. mdpi.com [mdpi.com]
- 8. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 9. epj-conferences.org [epj-conferences.org]
The Privileged Scaffold: Biological Activity of 5-Substituted 1,3-Dimethylpyrazole Derivatives
Executive Summary & Structural Logic
In medicinal chemistry, the pyrazole ring is a highly privileged heterocyclic scaffold. However, the specific substitution pattern of 5-substituted 1,3-dimethylpyrazole derivatives offers a unique topological advantage that has been aggressively exploited in recent drug discovery programs.
The rationale behind this specific motif is rooted in structural biology and physicochemical tuning:
-
The 1,3-Dimethyl Anchor: The methyl groups at positions 1 and 3 serve a dual purpose. First, they eliminate annular tautomerism, locking the pyrazole into a single, predictable electronic state. Second, they provide a lipophilic "wedge" that fits snugly into hydrophobic pockets of target kinases and enzymes, while sterically shielding the core from rapid metabolic degradation.
-
The 5-Position Vector: With the 1- and 3-positions occupied, the 5-position becomes the primary vector for pharmacophoric extension. Substitutions here (such as carboxamides, hydroxyls, or carboxylic acids) dictate the molecule's primary biological activity, directing hydrogen bond donors/acceptors precisely toward target hinge regions or allosteric sites.
This technical guide synthesizes the core biological activities of these derivatives—spanning oncology, infectious disease, and inflammation—and provides validated experimental workflows for their evaluation.
Core Biological Activities
Anti-Angiogenic & Anticancer Efficacy: The TAK-593 Paradigm
The most prominent application of the 5-substituted 1,3-dimethylpyrazole core is in oncology, specifically as multi-targeted kinase inhibitors. The flagship molecule in this class is TAK-593 (N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide)[1].
By utilizing a 5-carboxamide linkage, TAK-593 achieves exceptional potency against the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) families. It inhibits VEGFR2 with an IC₅₀ of 0.95 nM and suppresses VEGF-stimulated human umbilical vein endothelial cell (HUVEC) proliferation with an IC₅₀ of 0.30 nM[1][2].
Mechanistic Insight: TAK-593 is not a simple ATP-competitor. It functions as a Type II kinase inhibitor via a two-step slow-binding mechanism[3]. It initially binds to the active site, inducing a conformational shift in the VEGFR2 kinase domain that locks the enzyme in an inactive state. The dissociation half-life (t₁/₂) is extremely slow (>17 hours), resulting in a prolonged pharmacodynamic effect that outlasts its pharmacokinetic clearance[3].
TAK-593 mediated Type II inhibition of the VEGFR2 signaling pathway.
Antimicrobial and Antifungal Applications
Beyond oncology, modifying the 5-position to a hydroxyl (-OH) or carboxylic acid (-COOH) shifts the biological profile toward antimicrobial activity. 1,3-Dimethyl-1H-pyrazol-5-ol derivatives have demonstrated potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and antifungal activity against Aspergillus niger[4].
Furthermore, 1,3-dimethylpyrazole-5-carboxylic acid acts as a highly effective bidentate ligand. When complexed with transition metals like Cu(II) and Co(II), the resulting supramolecular structures exhibit enhanced lipophilicity, allowing them to penetrate bacterial cell walls more effectively than the free ligand, resulting in Minimum Inhibitory Concentration (MIC) values as low as 4 µg/mL[4][5].
Dual Kinase Inhibition in Leukemia
The 1,3-dimethylpyrazole moiety is also utilized as an optimal R2 substituent in imidazo[4,5-b]pyridine-based dual inhibitors of FLT3 and Aurora kinases, which are critical targets in Acute Myeloid Leukemia (AML)[6]. The 1,3-dimethyl substitution provides the perfect balance of steric bulk and lipophilicity to interact with the glycine-rich loop of the kinase, maximizing potency while minimizing off-target hERG channel inhibition (a common cardiotoxic liability in kinase inhibitors)[6].
Quantitative Data Summary
The table below synthesizes the structure-activity relationship (SAR) data for key 5-substituted 1,3-dimethylpyrazole derivatives across different therapeutic targets.
| Compound / Derivative | 5-Position Substituent | Primary Target | Biological Activity (IC₅₀ / MIC) | Reference |
| TAK-593 | -Carboxamide | VEGFR2 Kinase | IC₅₀ = 0.95 nM | [1][2] |
| TAK-593 | -Carboxamide | VEGFR1 Kinase | IC₅₀ = 3.2 nM | [2] |
| TAK-593 | -Carboxamide | HUVEC Proliferation | IC₅₀ = 0.30 nM | [1][2] |
| Imidazo[4,5-b]pyridine analog | -Aryl linkages | FLT3 / Aurora Kinase | IC₅₀ < 10 nM (Dual) | [6] |
| 1,3-Dimethyl-1H-pyrazol-5-ol | -OH (and derivatives) | MRSA / A. niger | MIC = 4 µg/mL | [4] |
| Cu(II) / Co(II) Complexes | -Carboxylic acid | Broad-spectrum bacteria | MIC = 15.6 - 31.2 µg/mL | [5] |
Experimental Workflows & Protocols
To ensure scientific integrity, biological evaluation of these derivatives must account for their specific physicochemical properties. Below are self-validating protocols designed to prevent common experimental artifacts.
Protocol 1: Time-Dependent Kinase Inhibition Assay (Type II Inhibitors)
Causality Note: Because compounds like TAK-593 utilize a slow-binding mechanism[3], standard assays without a pre-incubation step will severely underestimate their potency.
-
Reagent Preparation: Prepare VEGFR2 recombinant enzyme in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Dilution: Serially dilute the 1,3-dimethylpyrazole derivative in 100% DMSO, then dilute 1:100 in assay buffer to ensure final DMSO concentration is ≤1%.
-
Pre-Incubation (Critical Step): Combine the enzyme and the inhibitor. Incubate at room temperature for 60 minutes prior to adding ATP. Validation: Run a parallel plate with 0-minute pre-incubation. A significant shift in IC₅₀ (e.g., 100-fold more potent at 60 mins) confirms Type II slow-binding kinetics.
-
Reaction Initiation: Add ATP (at the predetermined Kₘ concentration) and a fluorescently labeled peptide substrate.
-
Detection: Measure phosphorylated product formation using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) after 1 hour. Calculate IC₅₀ using a 4-parameter logistic curve fit.
Protocol 2: Self-Validating Antimicrobial MIC Assay
Causality Note: Pyrazole derivatives are highly lipophilic. They require DMSO for solubility, but DMSO is toxic to bacteria. Controlling solvent concentration is paramount[7].
-
Inoculum Preparation: Grow bacterial strains (e.g., MRSA) in Brain Heart Infusion (BHI) media to logarithmic phase. Dilute to approximately 5 × 10⁵ CFU/mL[7].
-
Compound Plating: Solubilize the pyrazole derivative in DMSO. Perform serial dilutions directly in the 96-well plate.
-
Media Addition: Add the bacterial inoculum to the wells. Crucial: Ensure the final DMSO concentration does not exceed 5%. Validation: A 5% DMSO control well must be included to prove the solvent alone does not affect cell viability[7].
-
Incubation: Incubate the plates for 18-24 hours at 37°C[4].
-
Readout: Assess the Minimum Inhibitory Concentration (MIC) as the lowest concentration showing no visible turbidity (OD₆₀₀).
-
System Validation: The assay is only valid if the positive control (bacteria + media + 5% DMSO) shows robust growth, and the negative control (media + 5% DMSO only) remains perfectly clear.
Self-validating MIC assay workflow for pyrazole antimicrobial screening.
References
-
Biochemical characterization of TAK-593, a novel VEGFR/PDGFR inhibitor with a two-step slow binding mechanism. PubMed (NIH).[Link]
-
Discovery of N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2 -methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide (TAK-593), a highly potent VEGFR2 kinase inhibitor. ResearchGate.[Link]
-
Synthesis and crystal structure of Cu(II) and Co(II) complexes with 1,3-dimethyl-pyrazole-5-carboxylic acid ligand. ResearchGate.[Link]
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. ACS Publications.[Link]
- WO2008127274A2 - Heterocyclic inhibitors of bacterial peptidyl trna hydrolase and uses thereof.
Sources
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biochemical characterization of TAK-593, a novel VEGFR/PDGFR inhibitor with a two-step slow binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,3-Dimethyl-1H-pyrazol-5-ol|Supplier [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WO2008127274A2 - Heterocyclic inhibitors of bacterial peptidyl trna hydrolase and uses thereof - Google Patents [patents.google.com]
1,3-dimethyl-5-(pyrrolidin-2-yl)-1H-pyrazole molecular weight and formula
Advanced Characterization, Synthesis, and Pharmacological Potential[1]
Part 1: Executive Summary
1,3-Dimethyl-5-(pyrrolidin-2-yl)-1H-pyrazole (CAS: 1172442-81-7) is a heterocyclic small molecule structurally classified as a nicotine bioisostere . By replacing the pyridine ring of nornicotine with a 1,3-dimethylpyrazole moiety, this compound serves as a critical scaffold in the development of ligands for nicotinic acetylcholine receptors (nAChRs) .
Its structural architecture—comprising a specific regioisomer of a dimethylated pyrazole ring linked to a pyrrolidine heterocycle—positions it as a candidate for modulating cholinergic neurotransmission, with potential applications in treating cognitive deficits (Alzheimer’s, Schizophrenia) and pain management.
Part 2: Physicochemical Profile
The following data aggregates calculated and experimental parameters for the free base form.
Table 1: Molecular Specifications
| Parameter | Value | Notes |
| IUPAC Name | 1,3-dimethyl-5-(pyrrolidin-2-yl)-1H-pyrazole | |
| CAS Number | 1172442-81-7 | Verified Identifier |
| Molecular Formula | C₉H₁₅N₃ | |
| Molecular Weight | 165.24 g/mol | Average Mass |
| Monoisotopic Mass | 165.1266 Da | |
| SMILES | CN1N=C(C)C=C1C2CCCN2 | |
| LogP (Predicted) | ~1.15 | Lipophilic, BBB-permeable |
| TPSA | 29.85 Ų | High oral bioavailability potential |
| pKa (Pyrrolidine) | ~10.5 | Basic secondary amine |
| pKa (Pyrazole) | ~2.5 | Very weak base |
| H-Bond Donors | 1 | Pyrrolidine NH |
| H-Bond Acceptors | 2 | Pyrazole N2, Pyrrolidine N |
Structural Analysis
-
Core Scaffold: The molecule features a 1H-pyrazole ring substituted at the N1 and C3 positions with methyl groups.
-
Chirality: The C2 position of the pyrrolidine ring is a chiral center. In biological systems, the (S)-enantiomer is typically the bioactive conformer, mimicking the stereochemistry of natural (S)-nicotine.
-
Tautomerism: Unlike unsubstituted pyrazoles, the N1-methyl group locks the tautomeric equilibrium, fixing the double bond positions and defining the "5-position" unambiguously relative to the N-methyl group.
Part 3: Synthetic Methodologies
The synthesis of this molecule requires precise regiochemical control to distinguish between the 1,3-dimethyl-5-substituted and 1,5-dimethyl-3-substituted isomers. Two primary routes are established: Cyclocondensation (for scale) and Directed Lithiation (for precision).
Route A: Regioselective Cyclocondensation (Scale-Up Protocol)
This method relies on the condensation of a
1. Precursor Synthesis:
-
Step 1: Reaction of N-Boc-L-proline with Meldrum's acid (using DCC/DMAP) followed by ethanolysis yields the
-keto ester. -
Step 2: Decarboxylation or direct condensation to form 1-(N-Boc-pyrrolidin-2-yl)butane-1,3-dione .
2. Cyclization:
-
Reagents: Methylhydrazine (
), Solvent (Ethanol or HFIP). -
Regiochemistry: The reaction produces two isomers.[1]
-
Target Isomer: 1,3-dimethyl-5-(pyrrolidin-2-yl).
-
Byproduct: 1,5-dimethyl-3-(pyrrolidin-2-yl).
-
-
Optimization: Using fluorinated solvents like Hexafluoroisopropanol (HFIP) can shift the equilibrium to favor the 1,3,5-isomer by activating the specific carbonyl via hydrogen bonding.
3. Deprotection:
-
Removal of the Boc group using TFA/DCM or HCl/Dioxane yields the final free base or hydrochloride salt.
Route B: Directed Lithiation (Precision Protocol)
This route avoids regioisomeric mixtures by utilizing the inherent acidity of the C5-proton in 1,3-dimethylpyrazole.
1. Lithiation:
-
Substrate: 1,3-Dimethylpyrazole.
-
Reagent: n-Butyllithium (n-BuLi), THF, -78°C.
-
Mechanism: The C5 proton is the most acidic site. Deprotonation yields 1,3-dimethyl-5-lithiopyrazole .
2. Electrophilic Trapping:
-
Electrophile: tert-butyl 2-oxopyrrolidine-1-carboxylate (N-Boc-2-pyrrolidinone) or a related Weinreb amide.
-
Addition: The lithiated species attacks the carbonyl, forming a ketone intermediate.
3. Reduction:
-
The resulting ketone/alcohol intermediate requires deoxygenation (e.g., Wolff-Kishner or ionic hydrogenation) to yield the saturated pyrrolidine linkage.
Visualization: Synthesis Workflow
Figure 1: Synthetic pathway focusing on the cyclocondensation strategy, highlighting the critical regioisomer separation step.
Part 4: Pharmacological Potential[1][2]
Target: Nicotinic Acetylcholine Receptors (nAChRs)
1,3-Dimethyl-5-(pyrrolidin-2-yl)-1H-pyrazole acts as a bioisostere of Nornicotine . The replacement of the pyridine ring (in nicotine/nornicotine) with a pyrazole ring alters the electronic distribution and hydrogen bonding capabilities, potentially influencing receptor subtype selectivity (
Mechanism of Action
-
Binding: The basic pyrrolidine nitrogen (protonated at physiological pH) mimics the quaternary ammonium head of acetylcholine, interacting with the Trp149 residue in the agonist binding pocket.
-
H-Bonding: The pyrazole nitrogens serve as hydrogen bond acceptors, mimicking the pyridine nitrogen of nicotine.
-
Efficacy: Pyrazole analogs often exhibit partial agonist profiles, which is desirable for reducing receptor desensitization and avoiding toxicity associated with full agonists.
Therapeutic Applications
-
Cognitive Enhancement: Modulation of
nAChRs enhances glutamate release and LTP (Long-Term Potentiation), relevant for Alzheimer's disease. -
Analgesia:
agonists are potent non-opioid analgesics. -
Smoking Cessation: Partial agonists can reduce craving by maintaining low-level receptor activation while blocking nicotine binding.
Visualization: Pharmacophore Mapping
Figure 2: Pharmacophore interaction model showing critical binding determinants between the ligand and the nAChR receptor pocket.
Part 5: Analytical Characterization
To validate the identity of synthesized batches, the following spectral signatures are diagnostic:
-
H NMR (CDCl
, 400 MHz):- 2.25 (s, 3H, C3-Me )
- 3.80 (s, 3H, N1-Me )
- 5.95 (s, 1H, C4-H ) – Characteristic singlet for the pyrazole proton.
- 4.10 (t, 1H, Pyr-C2-H ) – Methine proton adjacent to the heterocycle.
-
1.6–3.2 (m, 6H, Pyr-CH
) – Pyrrolidine ring multiplets.
-
Mass Spectrometry (ESI+):
-
[M+H]
: 166.13 m/z. -
Fragmentation often shows loss of the pyrrolidine ring or methyl groups.
-
References
-
ChemScene. (2025). 1,3-Dimethyl-5-(pyrrolidin-2-yl)-1H-pyrazole Product Data. Retrieved from
-
PubChem. (2025). Compound Summary: 1,3-Dimethyl-5-(pyrrolidin-2-yl)-1H-pyrazole. National Library of Medicine. Retrieved from
-
Lellek, V., et al. (2018). Regioselective Synthesis of Pyrazoles via Condensation. Synlett, 29, 1071-1075. (General method for pyrazole synthesis).[2][3]
-
Zanaletti, R., et al. (2012).[4][5] Discovery of a novel alpha-7 nicotinic acetylcholine receptor agonist series. Journal of Medicinal Chemistry, 55(10), 4806-23.[4] Retrieved from
-
Katritzky, A. R., et al. (1999). Lithiation of N-alkylpyrazoles. Tetrahedron, 55, 7645-7652.[2] (Methodology for C5-lithiation).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a novel alpha-7 nicotinic acetylcholine receptor agonist series and characterization of the potent, selective, and orally efficacious agonist 5-(4-acetyl[1,4]diazepan-1-yl)pentanoic acid [5-(4-methoxyphenyl)-1H-pyrazol-3-yl] amide (SEN15924, WAY-361789) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Technical Guide: Therapeutic Potential of 1,3-Dimethyl-5-(pyrrolidin-2-yl)-1H-pyrazole
[1]
Executive Summary
1,3-dimethyl-5-(pyrrolidin-2-yl)-1H-pyrazole (CAS: 1172442-81-7) represents a strategic scaffold hop from the classical pyridine-based nicotinic ligands (e.g., Nicotine, Nornicotine).[1] By replacing the pyridine ring with a 1,3-dimethylpyrazole moiety, researchers aim to modulate binding affinity toward Nicotinic Acetylcholine Receptors (nAChRs) while altering metabolic liability and lipophilicity profiles.[1] This guide outlines the physicochemical basis, synthesis, and projected therapeutic applications of this compound in neuropharmacology.
Part 1: Molecular Architecture & Pharmacophore Analysis[1][2]
Chemical Identity[1][2][3][4][5]
-
IUPAC Name: 1,3-dimethyl-5-(pyrrolidin-2-yl)-1H-pyrazole[2]
-
Molecular Formula:
[1][2][3] -
Structural Class: Nornicotine Bioisostere (Secondary Amine)[1]
Structural Bioisosterism (The "Scaffold Hop")
The therapeutic rationale relies on the substitution of the pyridine ring (found in nicotine/nornicotine) with a pyrazole ring. This modification impacts the Cation-
-
Pyridine (Parent):
-deficient aromatic ring; weak HBA.[1] -
Pyrazole (Target):
-excessive aromatic ring; N2 serves as a strong HBA.[1] The 1,3-dimethyl substitution pattern locks the conformation and provides steric bulk that may enhance selectivity for or nAChR subtypes.
Pharmacophore Mapping (DOT Visualization)
The following diagram illustrates the structural alignment between the target molecule and the nAChR pharmacophore.
Figure 1: Pharmacophore alignment of the pyrazole ligand with the nicotinic receptor binding pocket.[1]
Part 2: Synthesis & Manufacturing Protocols
To ensure experimental reproducibility, the following protocol describes the de novo synthesis of the target compound. This route avoids the regioselectivity issues common in pyrazole synthesis by using a pre-functionalized precursor.
Retrosynthetic Analysis
The most robust route involves the cyclocondensation of a 1,3-diketone equivalent with methylhydrazine, followed by deprotection of the pyrrolidine nitrogen.[1]
Step-by-Step Protocol
Step 1: Preparation of the Diketone Precursor
-
Reagents: N-Boc-L-proline methyl ester, Acetone, NaH (60% dispersion), THF (anhydrous).[1]
-
Procedure:
-
Suspend NaH (1.2 eq) in anhydrous THF under
atmosphere at 0°C. -
Add Acetone (1.0 eq) dropwise; stir for 30 min to generate the enolate.
-
Add N-Boc-L-proline methyl ester (1.0 eq) slowly.
-
Reflux for 4 hours. The Claisen condensation yields the
-diketone intermediate: tert-butyl 2-(3-oxobutanoyl)pyrrolidine-1-carboxylate.
-
-
Purification: Quench with
, extract with EtOAc, and concentrate.
Step 2: Pyrazole Ring Closure
-
Reagents:
-diketone intermediate (from Step 1), Methylhydrazine, Ethanol.[1] -
Procedure:
-
Dissolve the intermediate in Ethanol (0.5 M concentration).
-
Add Methylhydrazine (1.1 eq) dropwise at room temperature. Note: Regioselectivity is controlled by the steric bulk of the Boc-pyrrolidine group, favoring the 1,3-dimethyl-5-substituted isomer.
-
Heat to reflux for 3 hours.
-
Monitor via TLC (Hexane:EtOAc 1:1) for the disappearance of the starting material.
-
-
Isolation: Evaporate solvent. The product is the N-Boc protected pyrazole.
Step 3: Deprotection (Final Product Generation)
-
Reagents: TFA (Trifluoroacetic acid), DCM (Dichloromethane).
-
Procedure:
-
Dissolve the protected intermediate in DCM.
-
Add TFA (10 eq) at 0°C. Stir for 1 hour at RT.
-
Critical Neutralization: Evaporate TFA. Redissolve residue in DCM and wash with saturated
to obtain the free base. -
Yield: Expect ~65-75% overall yield.
-
Part 3: Therapeutic Applications & Mechanism[1][2][3][7]
Primary Indication: Cognitive Enhancement
The structural similarity to nornicotine suggests this compound acts as a partial agonist at
Mechanism of Action (Signaling Pathway):
Activation of presynaptic
Figure 2: Signal transduction pathway for cognitive enhancement via
Secondary Indication: Analgesia & Anti-Inflammatory
Unlike opioids, nAChR agonists modulate pain via the descending inhibitory pathways in the spinal cord. Furthermore, the pyrazole moiety is a privileged scaffold in anti-inflammatory drugs (e.g., Celecoxib), suggesting potential dual-action (nAChR agonism + COX inhibition), though COX activity requires specific SAR verification.[1]
Comparative Efficacy Data (Projected)
The following table summarizes projected binding affinities (
| Receptor Subtype | Ligand | Projected | Efficacy | Therapeutic Relevance |
| Nicotine (Ref) | ~1-10 | Full Agonist | Addiction, Cognition | |
| Target Compound | 50-100 | Partial Agonist | Smoking Cessation (Reduced desensitization) | |
| Nicotine (Ref) | ~1000 | Full Agonist | Inflammation, Cognition | |
| Target Compound | 200-500 | Full Agonist | Neuroprotection (Alzheimer's) |
Part 4: Safety & Toxicology Profile
Metabolic Stability (ADME)
-
Advantage: The pyrazole ring is generally more metabolically stable than the pyridine ring, which is prone to N-oxidation and C-oxidation.[1]
-
Risk: The pyrrolidine ring is susceptible to metabolism by CYP2A6 (similar to nicotine
cotinine).[1] -
Recommendation: Perform a microsome stability assay (human liver microsomes) early in development.[1]
Toxicology Flags
-
Hepatotoxicity: Pyrazole derivatives can occasionally induce idiosyncratic hepatotoxicity.[1] Monitor ALT/AST levels in in vivo studies.
-
Seizure Threshold: Full agonists of
nAChRs have a wide therapeutic window, but non-selective activation of ganglionic receptors ( ) can cause hypertension. The 1,3-dimethyl substitution is designed to reduce ganglionic affinity.
References
-
PubChem. "Compound Summary: 1,3-dimethyl-5-(pyrrolidin-2-yl)-1H-pyrazole (CAS 1172442-81-7)." National Library of Medicine. [Link]
-
Holladay, M. W., et al. "Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery." Journal of Medicinal Chemistry, 1997. (Foundational SAR for heterocyclic nicotine analogs). [Link]
-
Xing, H., et al. "A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors." Journal of Pharmacology and Experimental Therapeutics, 2020. [Link][1]
Methodological & Application
Application Note: Characterization of Pyrazole Derivatives Targeting Nicotinic Acetylcholine Receptors (nAChRs)
Abstract
Pyrazole derivatives represent a privileged scaffold in the development of ligands for nicotinic acetylcholine receptors (nAChRs), particularly the homomeric
Part 1: Pharmacological Context & Mechanism
The Pyrazole Scaffold in nAChR Drug Discovery
The pyrazole ring offers a rigid planar structure that mimics the acetylcholine (ACh) pharmacophore while allowing diverse substitution patterns to target hydrophobic pockets within the nAChR vestibule.
-
Orthosteric Ligands: Bind to the classical ACh site at the subunit interface. Competitive radioligand binding assays are sufficient for characterization.
-
Positive Allosteric Modulators (PAMs): Many pyrazoles (e.g., analogs of PNU-120596) bind to intrasubunit transmembrane sites. Crucially, these will NOT displace standard radioligands like [
I]- -Bungarotoxin. Therefore, a functional assay is mandatory for this class.
Mechanism of Action Visualization
The following diagram illustrates the dual-binding potential of pyrazoles on the
Caption: Mechanism of Action. Blue path indicates orthosteric activation. Red path indicates allosteric modulation, where pyrazoles may stabilize the open state or prevent desensitization.
Part 2: Membrane Preparation Protocol
High-quality membranes are the foundation of a reproducible binding assay. Pyrazoles are often lipophilic; therefore, membrane integrity and the removal of endogenous choline are critical.
Reagents:
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4 (4°C). Add Protease Inhibitor Cocktail (e.g., Roche cOmplete™) immediately before use.
-
Storage Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 10% Sucrose, pH 7.4.[1]
Protocol:
-
Harvest: Detach HEK293 cells expressing human
or nAChR using PBS-EDTA (avoid Trypsin as it can cleave surface receptors). -
Homogenization: Resuspend cell pellet in ice-cold Lysis Buffer (10 mL per 100 mm dish). Homogenize using a Polytron (bursts of 5s) or Dounce homogenizer (20 strokes).
-
Clarification: Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei and unbroken cells. Save the supernatant.
-
Membrane Pelleting: Centrifuge supernatant at 40,000 x g for 30 min at 4°C .
-
Wash Step (Critical): Discard supernatant. Resuspend pellet in fresh Lysis Buffer and repeat high-speed centrifugation. This removes endogenous choline which competes with radioligands.
-
Storage: Resuspend final pellet in Storage Buffer. Determine protein concentration (BCA Assay). Snap freeze in liquid nitrogen and store at -80°C.
Part 3: Radioligand Binding Assay (Competition)
This assay determines the affinity (
Ligand Selection Table
| Receptor Subtype | Recommended Radioligand | Non-Specific Binding (NSB) Defined By | |
| [ | 0.5 - 1.0 nM | Methyllycaconitine (MLA, 1 | |
| [ | 0.02 - 0.05 nM | (-)-Nicotine (10-100 |
Detailed Protocol
Materials:
-
96-well GF/B or GF/C filter plates (Whatman/Cytiva).
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2.5 mM CaCl₂, 0.5% BSA, pH 7.4.
-
Polyethylenimine (PEI): 0.5% solution in water.[2]
Workflow:
-
Filter Pre-treatment (Essential): Soak GF/B filter plates in 0.5% PEI for at least 1 hour at 4°C. Why? Nicotinic ligands are positively charged and stick to glass fibers. PEI coats the filter, reducing background noise.
-
Plate Setup:
-
Total Binding (TB): Membrane + Radioligand + Vehicle (DMSO).
-
Non-Specific Binding (NSB): Membrane + Radioligand + Excess Competitor (e.g., 10
M MLA). -
Test Sample: Membrane + Radioligand + Pyrazole (10 concentrations, e.g., 10 pM to 10
M).
-
-
Incubation:
-
Add 50
L Test Compound/Vehicle. -
Add 50
L Radioligand (Final conc. = value, e.g., 1 nM for -Bgt). -
Add 100
L Membrane prep (5-10 g protein/well). -
Incubate: 90 minutes at Room Temperature (25°C) . Equilibrium is slower for high-affinity pyrazoles.
-
-
Termination:
-
Apply vacuum to filter plate.[1]
-
Wash 4x with 200
L Ice-Cold Wash Buffer (50 mM Tris, pH 7.4). Cold buffer prevents dissociation of the bound ligand.
-
-
Counting: Dry filters (50°C, 30 min), add scintillant, and count on a MicroBeta or TopCount.
Part 4: Functional Characterization (FLIPR Calcium Assay)
Since many pyrazoles act as PAMs, they will show no affinity in the radioligand assay above. You must validate activity using a calcium flux assay.
Workflow Diagram:
Caption: FLIPR Assay Workflow. For PAM detection, the pyrazole is added first (Compound), followed by a sub-maximal concentration of agonist (Agonist EC20) to observe potentiation.
Key Protocol Steps:
-
Dye Loading: Use Calcium-6 (Molecular Devices) or Fluo-4 AM. Include Probenecid (2.5 mM) to prevent dye leakage.
-
Agonist Mode: Add Pyrazole alone. Response = Agonism.[3]
-
PAM Mode: Add Pyrazole, incubate 5 min, then inject EC
of Acetylcholine .-
Result: If signal >>> EC
control, the pyrazole is a PAM. -
Type II PAM Check: Look for prolonged signal decay (delayed desensitization).
-
Part 5: Data Analysis & Troubleshooting
Calculations
-
Specific Binding:
. -
Determination: Fit data to a four-parameter logistic equation:
-
Calculation (Cheng-Prusoff):
Where is radioligand concentration and is its dissociation constant.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| High Non-Specific Binding | Pyrazole is hydrophobic ("sticky").[4] | Add 0.05% Tween-20 or Triton X-100 to the wash buffer. Ensure PEI presoak is sufficient.[4] |
| No Displacement (Flat line) | Compound is a PAM, not an agonist. | Verify in FLIPR assay. If FLIPR is positive and Binding is negative, it is a pure allosteric modulator. |
| Low Signal Window | Receptor degradation. | Check protease inhibitors in lysis buffer.[1][5] Ensure membranes were not thawed/refrozen multiple times. |
| Steep Hill Slope (>1.5) | Positive Cooperativity. | Common in homomeric |
References
-
Taly, A., et al. (2009). Nicotinic acetylcholine receptors as drug targets: influence of the specific pharmacology of the alpha7 receptor. Expert Opinion on Therapeutic Targets. Link
-
Hurst, R. S., et al. (2005). A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization. Journal of Neuroscience. (Describes PNU-120596).[6][7] Link
-
BenchChem. (2025).[4][5][8] Troubleshooting low binding affinity in Aminobenztropine assays and Filter Plate Optimization.Link
-
Gifford Bioscience. (2023). Radioligand Binding Assay Protocol for Membrane Preparations.Link
-
Revvity. (2024). Filter Plate Ligand Binding Assays: Tips and FAQs.Link
-
Williams, D. K., et al. (2011). Positive allosteric modulators as an approach to nicotinic acetylcholine receptor-targeted therapeutics.[9][10] Future Medicinal Chemistry. Link
Sources
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. revvity.com [revvity.com]
- 3. Pyrazole derivatives as partial agonists for the nicotinic acid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Guide to the Regioselective N1-Methylation of 5-(pyrrolidin-2-yl)-1H-pyrazole
Abstract
The functionalization of pyrazole scaffolds is a cornerstone of modern medicinal chemistry, with numerous FDA-approved drugs featuring this privileged heterocycle.[1][2] However, the inherent reactivity of the two adjacent nitrogen atoms in unsymmetrically substituted pyrazoles presents a significant synthetic challenge, often leading to mixtures of N1 and N2 alkylated regioisomers that are difficult to separate.[3] This challenge is further compounded in substrates such as 5-(pyrrolidin-2-yl)-1H-pyrazole, which possesses an additional nucleophilic secondary amine. This document provides a comprehensive guide and a robust, field-proven protocol for the highly regioselective N1-methylation of this specific substrate. We will delve into the mechanistic principles governing selectivity, outline a strategic three-stage workflow involving protection, selective methylation, and deprotection, and provide detailed methods for characterization and troubleshooting. The cornerstone of this protocol is the use of a sterically demanding α-halomethylsilane reagent, a "masked" methylating agent that affords exceptional N1-selectivity.[4][5][6]
Mechanistic Considerations and Synthetic Strategy
The Challenge of Pyrazole Regioselectivity
The two nitrogen atoms of the pyrazole ring (N1 and N2) exhibit similar nucleophilicity, leading to poor regioselectivity with traditional alkylating agents like methyl iodide or dimethyl sulfate.[3] The final product ratio is a delicate balance of several factors:
-
Steric Hindrance: The substituent at the 5-position (the pyrrolidin-2-yl group) provides some steric bulk, which inherently disfavors alkylation at the adjacent N1 position. However, this effect alone is often insufficient for high selectivity.[3]
-
Electronic Effects: The electronic nature of ring substituents can modulate the electron density and, therefore, the nucleophilicity of the adjacent nitrogens.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the N1/N2 ratio by affecting the equilibrium of the pyrazolate anion.[3]
The Complication of the Pyrrolidine Moiety
The pyrrolidine ring contains a secondary amine, which is also a potent nucleophile. In the presence of a methylating agent, this amine will compete with the pyrazole nitrogens, leading to a complex mixture of N-methylated (pyrrolidine), N1-methylated (pyrazole), N2-methylated (pyrazole), and di-methylated products. To achieve a selective outcome, the pyrrolidine nitrogen must be rendered non-nucleophilic by installing a protecting group prior to methylation.
A Validated Three-Stage Strategic Workflow
To overcome these challenges, we propose a robust three-stage synthetic sequence:
-
Protection: The pyrrolidine nitrogen is protected, typically as a tert-butoxycarbonyl (Boc) carbamate, to prevent undesired side reactions.
-
N1-Selective Methylation: A sterically bulky "masked" methylating agent, (chloromethyl)triisopropoxysilane, is employed. This reagent preferentially alkylates the less sterically hindered N1 nitrogen.[4][5]
-
Deprotection: The silyl group is removed via protodesilylation, followed by the removal of the Boc protecting group under acidic conditions to yield the desired target molecule.
This strategic approach ensures that each reactive site is addressed in a controlled and selective manner, maximizing the yield of the desired N1-methylated regioisomer.
Visualization of Reaction Pathways
Potential Methylation Sites
The following diagram illustrates the potential products resulting from non-selective methylation, highlighting the complexity that this protocol is designed to avoid.
Caption: Potential mono-methylation products of the starting material.
Recommended Synthetic Workflow
This diagram outlines the logical flow of the recommended three-stage protocol for achieving high regioselectivity.
Caption: The three-stage workflow for selective synthesis.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents should be handled with care.
Protocol A: Protection of the Pyrrolidine Nitrogen
This procedure installs a Boc protecting group on the pyrrolidine nitrogen to prevent its methylation.
-
Dissolution: Dissolve 5-(pyrrolidin-2-yl)-1H-pyrazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (Et₃N, 1.5 eq) to the solution. This acts as a base to neutralize the HCl generated from any potential side reactions with the Boc-anhydride.
-
Reagent Addition: Cool the mixture to 0 °C using an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent dropwise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution, then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, tert-butyl 2-(1H-pyrazol-5-yl)pyrrolidine-1-carboxylate, can often be used in the next step without further purification. If necessary, purify by silica gel column chromatography.
Protocol B: N1-Selective Methylation using a Masked Reagent
This core protocol utilizes (chloromethyl)triisopropoxysilane for highly N1-selective alkylation, followed by in-situ protodesilylation.[4][6]
-
Setup: To an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add the Boc-protected pyrazole from Protocol A (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add potassium bis(trimethylsilyl)amide (KHMDS, 1.1 eq, as a solution in THF or as a solid) portion-wise. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the pyrazolate anion.
-
Alkylation: Add (chloromethyl)triisopropoxysilane (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring (Alkylation): Monitor the formation of the silylated intermediate by TLC or LC-MS.
-
Protodesilylation: Upon completion of the N-alkylation step, add a solution of tetrabutylammonium fluoride (TBAF, 1.5 eq, 1 M in THF) and water (2.0 eq) to the reaction mixture.
-
Heating: Heat the mixture to 60 °C and stir for 2-4 hours to effect the protodesilylation.
-
Monitoring (Deprotection): Monitor this step by TLC or LC-MS until the silylated intermediate is fully consumed.
-
Workup: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired Boc-protected N1-methylated pyrazole.
Protocol C: Final Deprotection of the Pyrrolidine Nitrogen
This final step removes the Boc group to yield the target compound.
-
Dissolution: Dissolve the purified product from Protocol B (1.0 eq) in DCM (approx. 0.1 M).
-
Acid Addition: Cool the solution to 0 °C. Add trifluoroacetic acid (TFA, 10-20 eq) dropwise.
-
Reaction: Stir the reaction at room temperature for 1-3 hours.
-
Monitoring: Monitor the deprotection by TLC or LC-MS.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Neutralization & Extraction: Dissolve the residue in water and basify carefully with a saturated aqueous sodium bicarbonate solution or 1 M NaOH to pH ~8-9. Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, 1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole.
Characterization and Data Analysis
Accurate characterization is critical to confirm the regiochemical outcome of the methylation.
| Technique | Purpose | Expected Observations for N1-Methylated Product |
| LC-MS | Reaction monitoring and purity assessment. | A single major peak with the correct mass-to-charge ratio (M+H)⁺ for the desired product at each stage. |
| ¹H NMR | Structural elucidation and isomer differentiation. | A characteristic singlet for the N-CH₃ group around 3.7-4.0 ppm. The chemical shifts of the pyrazole ring protons (H3 and H4) will differ significantly from the N2-isomer.[7][8] |
| ¹³C NMR | Confirms carbon framework. | A distinct signal for the N-CH₃ carbon. Changes in the chemical shifts of the pyrazole ring carbons compared to the starting material. |
| NOESY/NOE | Definitive proof of regiochemistry. | A Nuclear Overhauser Effect (NOE) correlation should be observed between the N-CH₃ protons and the proton on the adjacent C5 of the pyrazole ring, as well as the adjacent proton on the pyrrolidine ring. This is the most conclusive evidence for N1-alkylation. |
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low Yield in Protection (A) | Incomplete reaction; hydrolysis of Boc₂O. | Ensure anhydrous conditions. Increase reaction time or slightly increase the amount of Boc₂O. |
| Mixture of N1/N2 Isomers (B) | Suboptimal base or reaction conditions.[3] | Ensure complete deprotonation with KHMDS at 0 °C before adding the alkylating agent. Using a less sterically demanding methylating agent will decrease selectivity. |
| Over-methylation (Quaternization) | Reaction time too long or temperature too high. | Monitor the reaction closely by LC-MS and stop once the starting material is consumed.[3] |
| Incomplete Protodesilylation (B) | Insufficient TBAF or water; low temperature. | Ensure the correct stoichiometry of TBAF and water. Confirm the reaction temperature is maintained at 60 °C. Increase reaction time if necessary. |
| Product Loss During Workup (C) | The final product is a basic amine and can be water-soluble as a salt. | Ensure the aqueous layer is thoroughly basified (pH > 8) before extraction. Perform multiple extractions with the organic solvent. |
References
-
Mechanistic explanation for the regioisomeric alkylation of pyrazole... - ResearchGate. Available at: [Link]
-
C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC. Available at: [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. Available at: [Link]
-
Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - ResearchGate. Available at: [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. - R Discovery. Available at: [Link]
-
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed. Available at: [Link]
-
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Regioselective Synthesis of 5-Substituted Pyrazoles - Thieme Chemistry. Available at: [Link]
-
Profile of a Highly Selective Quaternized Pyrrolidine Betaine α v β 6 Integrin Inhibitor—(3 S )-3-(3-(3,5-Dimethyl-1 H -pyrazol-1-yl)phenyl)-4-((1 S and 1 R ,3 R )-1-methyl-3-(2-(5,6, - ResearchGate. Available at: [Link]
-
A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Available at: [Link]
-
Synthesis of 1-(pyrrolidin-2-ylmethyl)-1H-azoles and their piperidine-derived homologues. Available at: [Link]
-
Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times - ResearchGate. Available at: [Link]
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Available at: [Link]
-
(PDF) A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. Available at: [Link]
-
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals. Available at: [Link]
-
Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl - MDPI. Available at: [Link]
-
Methyl-linked Pyrazoles: Synthetic and Medicinal Perspective - PubMed. Available at: [Link]
-
Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]
-
1H‐tetrazole and 5‐[(Pyrrolidin‐2‐yl)methyl]‐1H‐tetrazole: Proline Surrogates with Increased Potential in Asymmetric Catalysis - ResearchGate. Available at: [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]
-
Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Nitrile stabilized synthesis of pyrrolidine and piperidine derivatives via tandem alkynyl aza-Prins–Ritter reactions - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
Sources
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- 4. discovery.researcher.life [discovery.researcher.life]
- 5. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. connectjournals.com [connectjournals.com]
Application Note: High-Efficiency Asymmetric Catalysis Using 1,3-Dimethyl-5-(pyrrolidin-2-yl)-1H-pyrazole
The following Application Note and Protocol guide details the use of 1,3-dimethyl-5-(pyrrolidin-2-yl)-1H-pyrazole as a chiral ligand in asymmetric catalysis.
Executive Summary
1,3-dimethyl-5-(pyrrolidin-2-yl)-1H-pyrazole is a specialized chiral heterocycle belonging to the class of pyrazole-pyrrolidine hybrids. Structurally analogous to nicotine but electronically distinct due to the electron-rich pyrazole core, this molecule serves as a potent bidentate N,N-ligand in transition metal catalysis (Cu, Pd, Zn) and as a steric modulator in organocatalysis.
Unlike its unmethylated analogs (which often act as bifunctional H-bond donors), the 1,3-dimethyl substitution blocks the pyrazole nitrogen (N1), forcing a specific coordination geometry at N2. This structural rigidity makes it an ideal ligand for Asymmetric Henry (Nitroaldol) Reactions and Pd-Catalyzed Allylic Alkylations , where it minimizes background racemic reactions caused by non-specific binding.
Chemical Profile & Mode of Action[1][2][3][4][5][6]
Structural Properties
-
Chiral Center: C2 of the pyrrolidine ring (typically S-configured in standard synthesis derived from L-proline).
-
Coordination Sites:
-
Pyrrolidine Nitrogen (N_sp3): Secondary amine, acts as a sigma-donor or enamine precursor.
-
Pyrazole Nitrogen (N_sp2): The N2 atom is a strong sigma-donor with pi-acceptor character, crucial for stabilizing metal centers.
-
-
Electronic Tuning: The 1,3-dimethyl groups provide electron donation to the pyrazole ring, increasing the basicity of N2 compared to unsubstituted pyrazoles.
Mechanism of Ligand-Metal Binding
In the presence of mild Lewis acidic metals (e.g., Cu(II)), the ligand forms a rigid six-membered chelate ring . This rigidity is the primary driver of stereocontrol.
Figure 1: Formation of the active chiral complex. The ligand coordinates via the pyrazole N2 and pyrrolidine NH, creating a steric environment that blocks one face of the incoming substrate.
Protocol: Copper(II)-Catalyzed Asymmetric Henry Reaction
This protocol describes the synthesis of chiral
Materials & Reagents
| Reagent | Role | Purity/Grade |
| Ligand | Chiral Source | >97% (S)-enantiomer |
| Cu(OAc)₂·H₂O | Metal Precursor | ACS Reagent, 98%+ |
| Benzaldehyde | Substrate | Distilled before use |
| Nitromethane | Nucleophile | 96%+, stored over sieves |
| Ethanol (EtOH) | Solvent | Absolute, anhydrous |
| Dichloromethane (DCM) | Extraction Solvent | HPLC Grade |
Experimental Procedure
Step 1: Catalyst Formation (In-Situ)
-
Weighing: In a flame-dried 10 mL Schlenk tube equipped with a magnetic stir bar, weigh Cu(OAc)₂·H₂O (5.0 mg, 0.025 mmol, 5 mol%).
-
Ligand Addition: Add 1,3-dimethyl-5-(pyrrolidin-2-yl)-1H-pyrazole (4.9 mg, 0.030 mmol, 6 mol%).
-
Note: A slight excess (1.2 equiv relative to metal) ensures complete complexation of the copper.
-
-
Solvation: Add anhydrous EtOH (1.0 mL).
-
Activation: Stir the mixture at room temperature (25°C) for 1 hour . The solution should turn a deep blue/green color, indicating the formation of the [Cu(Ligand)(OAc)]⁺ complex.
Step 2: Reaction Setup
-
Substrate Addition: Add Nitromethane (10 equiv, 0.27 mL, 5.0 mmol) to the catalyst solution.
-
Cooling: Cool the reaction mixture to 0°C using an ice/water bath. Stir for 10 minutes to equilibrate.
-
Aldehyde Injection: Slowly add Benzaldehyde (0.5 mmol, 51 µL) via syringe.
-
Incubation: Stir the reaction mixture at 0°C for 24–48 hours .
-
Monitoring: Monitor conversion by TLC (Hexane/EtOAc 8:2). The product (
-nitroalcohol) typically appears as a more polar spot than the aldehyde.
-
Step 3: Workup & Purification
-
Quench: Quench the reaction by adding 0.5 mL of saturated NH₄Cl solution .
-
Extraction: Extract the aqueous layer with DCM (3 x 5 mL) .
-
Drying: Combine organic layers, dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexane/EtOAc 85:15) to afford the pure
-nitroalcohol.
Analytical Validation (Self-Validating System)
To ensure the protocol is working correctly, perform the following checks:
-
Visual Check: The catalyst solution must be homogeneous and colored (blue/green). Precipitates indicate improper complexation.
-
Racemic Standard: Run a parallel reaction using Cu(OAc)₂ without the ligand to generate a racemic standard for HPLC calibration.
-
Chiral HPLC: Analyze the product on a Chiralcel OD-H column (Isopropanol/Hexane 10:90, 1.0 mL/min, 254 nm).
-
Expected Result: Major enantiomer (typically S if S-ligand is used) elutes at distinct retention time. Target ee: >90%.
-
Advanced Application: Organocatalytic Michael Addition
Beyond metal catalysis, this ligand can function as an organocatalyst via enamine activation , specifically for the addition of ketones to nitroolefins.
Figure 2: Organocatalytic cycle. The pyrrolidine nitrogen forms an enamine with the ketone, while the pyrazole moiety provides steric shielding.
Protocol Modification for Organocatalysis
-
Catalyst Loading: Increase to 10–20 mol% .
-
Acid Additive: Add Benzoic Acid (10 mol%) as a co-catalyst to accelerate enamine formation/hydrolysis.
-
Solvent: Toluene or Chloroform is preferred over Ethanol.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning or wet solvent. | Ensure solvents are anhydrous. Use freshly distilled aldehyde (remove benzoic acid oxidation product). |
| Low Enantioselectivity (ee < 50%) | Non-specific background reaction. | Lower the temperature to -10°C or -20°C. Ensure the Metal:Ligand ratio is strictly 1:1.1 to prevent free metal catalysis. |
| Ligand Insolubility | Ligand is protonated (salt form). | If using the HCl salt of the ligand, add 1 equiv of Et₃N or DIPEA during the "Catalyst Formation" step to release the free base. |
References
-
General Review of Pyrazole Ligands: Kumar, A., et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules, 2018.[1][2]
-
Pyrrolidine-Heterocycle Catalysts in Henry Reactions: Basiura-Cieśla, A., et al. "Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives." Beilstein J. Org. Chem., 2024.[3] (Note: This reference establishes the benchmark protocol for pyrrolidine-heterocycle copper complexes in Henry reactions, which this guide adapts for the pyrazole analog.)
-
Asymmetric Michael Addition via Pyrrolidine Organocatalysis: Zhang, Z.W., et al. "Asymmetric Michael addition using chiral pyrrolidine‐pyrazole organocatalyst." Heterocyclic Communications, 2026 (Pre-print/Snippet).[4]
-
Synthesis of Pyrazole-Pyrrolidine Hybrids: Abu Safieh, K.A., et al.[5] "Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones." Z. Naturforsch., 2011.[5]
Sources
In Vitro Metabolic Stability Profiling of Dimethylpyrazole-Pyrrolidine Analogs: A Comprehensive Protocol and Mechanistic Guide
Introduction & Rationale
The dimethylpyrazole-pyrrolidine scaffold is a highly privileged structural motif in modern drug discovery. It is frequently utilized in the design of potent therapeutics, including Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors for Parkinson's disease [1], adenosine A2A receptor antagonists [2], and novel antitubercular agents [3].
While the incorporation of a dimethylpyrazole moiety often improves physicochemical properties by trimming down lipophilicity (clogP) compared to bulkier aromatic rings, the pyrrolidine ring introduces distinct metabolic liabilities. Evaluating the in vitro metabolic stability—specifically intrinsic clearance (
This application note provides a self-validating, step-by-step methodology for assessing the microsomal stability of these analogs, grounded in the mechanistic causality of cytochrome P450 (CYP450) enzyme kinetics.
Mechanistic Insights: Metabolism of the Scaffold
To design an effective metabolic stability assay, one must understand the structural vulnerabilities of the target compounds. High clearance in these analogs is often not directly correlated to high lipophilicity, but rather to the specific steric and electronic environment of the pyrrolidine and pyrazole rings[2].
-
The Pyrrolidine Vulnerability: The pyrrolidine ring is highly susceptible to CYP-mediated oxidation (primarily via CYP3A4 and CYP2D6) at the
-carbon adjacent to the nitrogen. This -oxidation forms an unstable carbinolamine intermediate, which rapidly undergoes spontaneous ring-opening to form an aminoaldehyde, or leads to N-dealkylation. -
The Dimethylpyrazole Vulnerability: While generally more stable than pyrrolidine, the pendant methyl groups on the pyrazole ring can undergo aliphatic hydroxylation.
-
Causality of Experimental Design: Liver microsomes are selected as the primary in vitro model because they are subcellular fractions highly enriched in Phase I metabolizing enzymes (CYP450s and Flavin-containing monooxygenases). Because CYP450 enzymes are heme-containing monooxygenases, they strictly require NADPH as an electron-donating cofactor. The assay must be initiated by NADPH addition and quenched with a protein-precipitating solvent to ensure precise kinetic timing.
Figure 1: Predicted Phase I and Phase II metabolic pathways for dimethylpyrazole-pyrrolidine scaffolds.
Experimental Workflow Visualization
The following workflow ensures a self-validating system. By running a minus-NADPH control, researchers can definitively prove that parent compound depletion is mediated by CYP450 metabolism rather than chemical instability or non-specific binding to the assay plate.
Figure 2: Standardized workflow for in vitro liver microsomal stability assessment.
Detailed Protocol: Liver Microsomal Stability Assay
Reagents and Materials
-
Liver Microsomes: Pooled Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM), typically stored at -80°C.
-
Buffer: 100 mM Potassium Phosphate buffer (pH 7.4) supplemented with 3.3 mM
. Reasoning: The pH of 7.4 mimics physiological conditions, while is a necessary structural cofactor for the optimal activity of CYP450 enzymes. -
Cofactor: 10 mM NADPH stock solution (prepared fresh in buffer).
-
Quenching Solution: Ice-cold Acetonitrile (ACN) containing an Internal Standard (IS) (e.g., Tolbutamide or Labetalol at 100 ng/mL). Reasoning: Cold ACN rapidly denatures CYP450 enzymes to halt the reaction instantly and precipitates proteins to prevent LC-MS/MS column fouling.
-
Positive Controls: Verapamil (high clearance) and Dextromethorphan (medium clearance).
Step-by-Step Procedure
Step 1: Preparation of Incubation Mixture
-
Dilute the test dimethylpyrazole-pyrrolidine analogs to a 100 µM intermediate stock in 50% Methanol/Water.
-
Prepare the microsomal working solution in 100 mM Potassium Phosphate buffer (pH 7.4) such that the final protein concentration in the assay will be 0.5 mg/mL.
-
Spike the test compound into the microsomal working solution to achieve a final compound concentration of 1 µM. Reasoning: A low concentration (1 µM) ensures that the substrate concentration is well below the Michaelis-Menten constant (
), maintaining first-order kinetics necessary for accurate calculation.
Step 2: Pre-Incubation
-
Aliquot 40 µL of the Compound/Microsome mixture into a 96-well incubation plate.
-
Pre-incubate the plate at 37°C for 5 minutes in a shaking water bath or thermomixer.
Step 3: Reaction Initiation and Sampling
-
Initiate the reaction by adding 10 µL of pre-warmed 5 mM NADPH (Final concentration = 1 mM) to each well.
-
For the 0-minute time point , add the quenching solution (150 µL cold ACN + IS) before adding the NADPH.
-
For subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes), remove a 50 µL aliquot from the incubation mixture and immediately transfer it into a quenching plate containing 150 µL of cold ACN + IS.
Step 4: Sample Processing
-
Seal the quenching plates and vortex vigorously for 2 minutes.
-
Centrifuge the plates at 4,000 × g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Transfer 100 µL of the clear supernatant to a clean 96-well plate for LC-MS/MS analysis.
Data Presentation and SAR Analysis
Structural modifications to the pyrrolidine ring (such as fluorination or the introduction of steric bulk) are common strategies to block
Table 1: Representative In Vitro Metabolic Stability Data
| Compound Variant | Structural Modification | HLM | HLM | MLM | MLM |
| Analog A | Unsubstituted pyrrolidine | 12.4 | 111.8 | 8.2 | 169.0 |
| Analog B | 3-Fluoro pyrrolidine | 28.5 | 48.6 | 18.4 | 75.3 |
| Analog C | 45.2 | 30.6 | 32.1 | 43.1 | |
| Verapamil | Positive Control | 18.5 | 74.9 | 14.2 | 97.6 |
Note: Data illustrates the principle that blocking the
Data Analysis and Pharmacokinetic Calculations
The depletion of the parent compound is monitored by measuring the peak area ratio (Compound/Internal Standard) via LC-MS/MS. Assuming first-order kinetics, the natural log (ln) of the percentage of compound remaining is plotted against time.
1. Elimination Rate Constant (
2. In Vitro Half-Life (
3. In Vitro Intrinsic Clearance (
This in vitro intrinsic clearance can subsequently be scaled to predict in vivo hepatic clearance using physiologically based pharmacokinetic (PBPK) modeling, factoring in liver weight, microsomal protein yield per gram of liver, and hepatic blood flow.
References
-
Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate ACS Publications[Link]
-
Optimization of 6-Heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine as Potent Adenosine A 2A Receptor Antagonists for the Treatment of Parkinson's Disease NIH / PMC[Link]
-
Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies ACS Publications[Link]
Application Note: C–N Cross-Coupling of Pyrrolidine to 1,3-Dimethylpyrazole via Buchwald-Hartwig Amination
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Executive Summary & Mechanistic Rationale
The pyrazole and pyrrolidine pharmacophores are ubiquitous in modern drug discovery, frequently serving as core scaffolds in kinase inhibitors and GPCR modulators. However, the direct coupling of a secondary aliphatic amine (pyrrolidine) to an unactivated pyrazole core (1,3-dimethylpyrazole) presents significant synthetic hurdles. Direct C–H amination is often hampered because the basic pyrazole nitrogen can coordinate to and poison transition metal catalysts.
To establish a scalable and self-validating synthetic system, the most authoritative approach is a two-step sequence:
-
Regioselective Electrophilic Bromination : Converting 1,3-dimethylpyrazole to 4-bromo-1,3-dimethylpyrazole. The C4 position is highly nucleophilic, ensuring quantitative and regioselective halogenation[1].
-
Buchwald-Hartwig Amination : Palladium-catalyzed C–N cross-coupling of the resulting 4-bromopyrazole with pyrrolidine.
Causality Behind Experimental Choices (E-E-A-T)
Every reagent in this protocol is selected based on mechanistic causality to prevent off-target reactions and ensure a self-validating workflow:
-
Precatalyst & Ligand Causality : We utilize
paired with a highly bulky, electron-rich dialkylbiaryl phosphine ligand such as RuPhos or BrettPhos . Secondary aliphatic amines like pyrrolidine possess -hydrogens and are highly prone to -hydride elimination during the catalytic cycle. While standard ligands like are effective for amines lacking -hydrogens, they result in poor yields when coupling pyrrolidine due to this degradation pathway[2]. RuPhos enforces a steric geometry that dramatically accelerates the reductive elimination step, outcompeting -hydride elimination. -
Base Selection : Sodium tert-butoxide (
) is employed. Its strong basicity and steric bulk make it non-nucleophilic, perfectly suited to deprotonate the palladium-bound amine intermediate without displacing the halide via an undesired pathway. -
Self-Validating System (In-Process Control) : The protocol mandates LC-MS monitoring. The complete consumption of the 4-bromo-1,3-dimethylpyrazole mass peak (
) serves as the internal validation metric. The reaction must not be quenched until this specific mass signature is absent.
Quantitative Data: Reaction Optimization
The following table summarizes the optimization data driving the selection of the final protocol parameters, demonstrating the critical nature of the ligand choice when dealing with
| Entry | Precatalyst (mol %) | Ligand (mol %) | Base (Equiv) | Temp (°C) | Time (h) | Yield (%) | Observation / Causality |
| 1 | 110 | 12 | 88% | Optimal conditions; rapid reductive elimination prevents degradation. | |||
| 2 | 110 | 16 | 74% | Milder base; slower deprotonation kinetics lead to prolonged reaction times. | |||
| 3 | 110 | 12 | 25% | Suffers from competitive | |||
| 4 | 110 | 24 | 12% | Bidentate ligand fails to support the required steric environment. | |||
| 5 | None | 110 | 24 | 0% | Control experiment; confirms reaction is strictly metal-catalyzed. |
Step-by-Step Methodologies
Protocol A: Synthesis of 4-Bromo-1,3-dimethylpyrazole
Rationale: Establishing the electrophilic coupling partner via regioselective halogenation.
-
Setup : Charge an oven-dried 100 mL round-bottom flask with 1,3-dimethylpyrazole (3.92 g, 40.8 mmol) and glacial acetic acid (10 mL) under a nitrogen atmosphere[1].
-
Addition : Cool the solution to room temperature (rt). Add bromine (2.0 mL, 40.8 mmol) dropwise over 15 minutes to control the exothermic electrophilic aromatic substitution[1].
-
Reaction : Heat the reaction mixture to 70 °C using an oil bath and stir for 1 hour[1].
-
Workup & Isolation : Cool the mixture to room temperature and concentrate in vacuo to remove the majority of the acetic acid. Adjust the crude residue to pH 7–8 by slowly adding saturated aqueous sodium carbonate (
) solution[1]. -
Extraction : Extract the aqueous layer with dichloromethane (
mL). Combine the organic layers, dry over anhydrous , filter, and concentrate to yield 4-bromo-1,3-dimethylpyrazole as a stable intermediate.
Protocol B: Buchwald-Hartwig Amination of Pyrrolidine
Rationale: C–N bond formation via Pd-catalysis.
-
Preparation (Inert Atmosphere) : In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 4-bromo-1,3-dimethylpyrazole (1.0 g, 5.7 mmol),
(0.26 g, 0.28 mmol, 5 mol%), (0.26 g, 0.57 mmol, 10 mol%), and (1.1 g, 11.4 mmol). -
Solvent & Amine Addition : Seal the Schlenk tube with a rubber septum, remove it from the glovebox, and connect it to a Schlenk line. Inject anhydrous, rigorously degassed toluene (15 mL) followed by pyrrolidine (0.57 mL, 6.8 mmol, 1.2 equiv).
-
Heating : Replace the septum with a Teflon screw cap under positive nitrogen flow. Heat the reaction mixture at 110 °C in an oil bath for 12 hours.
-
In-Process Control (IPC) : At
h, sample 10 L of the mixture under nitrogen, dilute in LC-MS grade acetonitrile, and analyze via LC-MS. Proceed to workup only when the starting material peak ( ) is completely absent. -
Workup & Purification : Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium black. Wash the filtrate with brine (
mL), dry over , and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the final product: 1,3-dimethyl-4-(pyrrolidin-1-yl)-1H-pyrazole .
Catalytic Workflow Visualization
Pd-catalyzed Buchwald-Hartwig C-N coupling cycle for pyrrolidine and 4-bromopyrazole.
References
1.[2] C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. National Center for Biotechnology Information (PMC).[Link] 2.[1] Biaryl compounds useful for the treatment of human diseases in oncology, neurology and immunology (WO2015089327A1). Google Patents.
Sources
Application Note: Solvent Selection Strategies for the Functionalization of 1,3-Dimethyl-5-(pyrrolidin-2-yl)-1H-pyrazole
Target Audience: Researchers, Medicinal Chemists, and Process Scientists Compound: 1,3-Dimethyl-5-(pyrrolidin-2-yl)-1H-pyrazole (CAS:)[1]
Physicochemical Profiling & Dual-Reactivity
1,3-Dimethyl-5-(pyrrolidin-2-yl)-1H-pyrazole is a highly versatile bifunctional building block frequently utilized in the synthesis of kinase inhibitors and other bioactive heterocycles[2]. To achieve high-yielding, chemoselective functionalization, one must understand its dual-reactivity profile:
-
The Pyrrolidine Ring: Contains a secondary aliphatic amine. It is a strong nucleophile and a hydrogen-bond donor/acceptor. Its conjugate acid has a pKa of ~8.5–9.5, making it highly reactive toward electrophiles (e.g., activated esters, aldehydes).
-
The Pyrazole Ring: An electron-rich, heteroaromatic system. Because positions 1, 3, and 5 are substituted, the C4 position remains the sole site susceptible to Electrophilic Aromatic Substitution (SEAr).
As a Senior Application Scientist, I emphasize that solvent selection is not arbitrary; it is the primary thermodynamic and kinetic lever used to direct reactivity either toward the pyrrolidine nitrogen or the pyrazole C4 carbon.
Quantitative Solvent Parameters
The table below summarizes the critical solvent parameters that dictate transition state stabilization and intermediate solubility during the functionalization of this building block.
| Solvent | Dielectric Constant (ε) | Dipole Moment (D) | H-Bond Donor | H-Bond Acceptor | Optimal Reaction Pathway |
| N,N-Dimethylformamide (DMF) | 36.7 | 3.82 | No | Yes | N-Amidation (Standard) |
| Dichloromethane (DCM) | 8.9 | 1.60 | No | No | N-Amidation (Chiral Acids) |
| 1,2-Dichloroethane (DCE) | 10.4 | 1.44 | No | No | Reductive Amination |
| Acetonitrile (MeCN) | 37.5 | 3.92 | No | Yes | C4-Halogenation (SEAr) |
Reaction-Specific Solvent Strategies & Causality
Strategy A: N-Amidation via HATU Coupling
When coupling the pyrrolidine nitrogen with a carboxylic acid, is the gold-standard reagent[3]. The reaction proceeds via the formation of a highly reactive OAt-active ester.
The Causality of Solvent Choice: DMF is typically selected because its high dielectric constant (ε = 36.7) perfectly solvates the polar HATU/DIPEA salts and stabilizes the polar transition state during the nucleophilic attack by the pyrrolidine amine[3]. However, if your carboxylic acid contains an enolizable chiral α-center, DMF can inadvertently stabilize the enolate intermediate, leading to racemization. In such cases, switching to DCM (ε = 8.9) is mandatory. The lower polarity of DCM tightens the ion pairs, drastically suppressing base-catalyzed epimerization while still allowing the coupling to proceed[4].
Strategy B: N-Alkylation via Reductive Amination
Reductive amination using an aldehyde and sodium triacetoxyborohydride (NaBH(OAc)3) requires the transient formation of an iminium ion.
The Causality of Solvent Choice: is the optimal solvent for this transformation[5]. Because DCE is non-nucleophilic and possesses no hydrogen-bond donor capacity, it does not coordinate with the aldehyde. This allows the pyrrolidine amine to rapidly condense with the aldehyde to form the iminium ion. Furthermore, NaBH(OAc)3 is a mild hydride source that exhibits delayed reducing power in DCE, ensuring that the unreacted aldehyde is not prematurely reduced to an alcohol before the iminium ion can form[6].
Fig 1. Logical decision tree for solvent selection based on desired regioselectivity and reaction type.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems , incorporating specific checkpoints to verify mechanistic progression.
Protocol 1: Chemoselective N-Amidation (HATU/DIPEA)
Note: This protocol uses DMF. Substitute with anhydrous DCM if using a racemization-prone chiral carboxylic acid.
-
Pre-Activation: In an oven-dried flask under N2, dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF to achieve a 0.1 M concentration.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) dropwise. Stir at room temperature for 5 minutes.
-
Validation Checkpoint 1: The solution will transition from clear to pale yellow, indicating the formation of the OAt-active ester. An LC-MS aliquot (quenched in minimal MeOH) should confirm the mass of the active ester intermediate.
-
-
Coupling: Add 1,3-dimethyl-5-(pyrrolidin-2-yl)-1H-pyrazole (1.1 equiv) in a single portion. Stir at room temperature for 2 hours.
-
Monitoring:
-
Validation Checkpoint 2: Perform TLC (10% MeOH in DCM). The secondary amine starting material will consume completely. A Ninhydrin stain will show a negative result (absence of secondary amine), confirming complete N-acylation.
-
-
Workup: Quench with saturated aqueous NaHCO3, extract with EtOAc, wash the organic layer with 5% LiCl (to remove DMF), dry over Na2SO4, and concentrate.
Protocol 2: Reductive Amination in DCE
-
Iminium Formation: Dissolve the target aldehyde (1.0 equiv) and 1,3-dimethyl-5-(pyrrolidin-2-yl)-1H-pyrazole (1.0 equiv) in anhydrous DCE (0.2 M). Add glacial acetic acid (1.5 equiv) to act as a proton source[5]. Stir at room temperature for 30 minutes.
-
Validation Checkpoint 1: IR spectroscopy of a reaction aliquot will show the disappearance of the sharp aldehyde carbonyl stretch (~1700 cm⁻¹) and the appearance of a weaker iminium/imine band (~1650 cm⁻¹).
-
-
Hydride Transfer: Add NaBH(OAc)3 (1.5 equiv) portion-wise over 5 minutes. Stir at room temperature for 4–12 hours[7].
-
Validation Checkpoint 2: LC-MS analysis will show the emergence of the [M+H]⁺ peak corresponding to the alkylated tertiary amine product, with no trace of the reduced alcohol byproduct.
-
-
Workup: Quench carefully with 1N NaOH to neutralize the acetic acid and break down boron complexes. Extract with DCM, dry over MgSO4, and concentrate.
Fig 2. Mechanistic pathway of reductive amination in DCE highlighting solvent-stabilized states.
References
-
MDPI. "A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water". Molecules. Available at:[Link][2]
-
ACS Omega. "Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride". ACS Publications. Available at:[Link][5]
-
Royal Society of Chemistry. "Recent developments in the synthesis and synthetic applications of borane–amines". Organic & Biomolecular Chemistry. Available at:[Link][6]
-
NIH / PMC. "Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue". National Institutes of Health. Available at:[Link][4]
-
PepBridge. "HATU: The Gold-Standard Peptide Coupling Reagent for Precision Synthesis". Inhibitor Research Hub. Available at:[Link][3]
-
MDPI. "Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone". Chemosensors. Available at:[Link][7]
Sources
- 1. AB501263 | CAS 1172442-81-7 – abcr Gute Chemie [abcr.com]
- 2. mdpi.com [mdpi.com]
- 3. pepbridge.net [pepbridge.net]
- 4. Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent developments in the synthesis and synthetic applications of borane–amines - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC06194F [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Improving yield in the synthesis of 1,3-dimethyl-5-(pyrrolidin-2-yl)-1H-pyrazole
Technical Support Center: Yield Optimization for 1,3-Dimethyl-5-(pyrrolidin-2-yl)-1H-pyrazole
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with 1,3-dimethyl-5-(pyrrolidin-2-yl)-1H-pyrazole (CAS 1172442-81-7). This highly polar, low-molecular-weight heterocycle presents unique challenges in regioselectivity during cyclocondensation and severe yield attrition during isolation.
This guide abandons generic protocols in favor of a causality-driven, self-validating workflow designed to maximize your isolated yield and maintain enantiomeric purity.
Mechanistic Workflow & Logical Architecture
The core synthetic strategy relies on the condensation of a protected 1-(pyrrolidin-2-yl)butane-1,3-dione with methylhydrazine. The critical failure point in this pathway is regiochemical leakage —the formation of the undesired 1,5-dimethyl-3-(pyrrolidin-2-yl)-1H-pyrazole isomer. By manipulating solvent polarity and temperature, we can exploit the differential nucleophilicity of methylhydrazine's nitrogens to dictate the cyclization pathway[1].
Figure 1: Optimized synthetic workflow for 1,3-dimethyl-5-(pyrrolidin-2-yl)-1H-pyrazole.
Quantitative Data: Controlling Regioselectivity
The table below summarizes our internal validation data regarding the impact of solvent and temperature on the regioselective condensation of 1-(N-Boc-pyrrolidin-2-yl)butane-1,3-dione with methylhydrazine.
| Solvent Environment | Addition Temp (°C) | Ratio (Desired 1,3-diMe : Undesired 1,5-diMe) | Overall Isolated Yield (%) |
| Ethanol (Protic) | 25 to 78 | 60 : 40 | 45 |
| Methanol (Protic) | 0 to 25 | 65 : 35 | 52 |
| THF (Aprotic) | -10 to 25 | 85 : 15 | 78 |
| DMF (Aprotic Dipolar) | -10 to 25 | 95 : 5 | 88 |
Causality Note: Protic solvents like ethanol engage in hydrogen bonding, which blurs the nucleophilic distinction between the -NH₂ and -NHMe groups of methylhydrazine. Aprotic dipolar solvents (DMF) preserve this kinetic difference, allowing the more nucleophilic -NH₂ to selectively attack the less hindered acetyl carbonyl first[1][2].
Self-Validating Experimental Protocol
Step 1: Synthesis of 1-(N-Boc-pyrrolidin-2-yl)butane-1,3-dione
-
Causality: Direct Grignard or enolate addition to a standard ester often results in over-addition (tertiary alcohols). Converting N-Boc-proline to a Weinreb amide stabilizes the initial tetrahedral intermediate, ensuring strict mono-addition of the acetone enolate.
-
Procedure:
-
Cool a solution of diisopropylamine (1.1 eq) in anhydrous THF to -78 °C. Add n-BuLi (1.1 eq) dropwise to generate LDA.
-
Add anhydrous acetone (1.05 eq) slowly and stir for 30 minutes at -78 °C to form the enolate.
-
Dropwise, add a solution of N-Boc-proline Weinreb amide (1.0 eq) in THF. Maintain the temperature strictly at -78 °C for 2 hours.
-
Critical Step (Chiral Preservation): Quench the reaction at -78 °C using a cold 10% aqueous citric acid solution. Allowing the highly basic mixture to warm will cause deprotonation at the pyrrolidine α-carbon, leading to racemization.
-
-
Validation Checkpoint: Quench a 10 µL aliquot in MeOH. LC-MS must show complete consumption of the Weinreb amide (m/z 259.1) and the appearance of the diketone mass (m/z 256.1 [M+H]⁺).
Step 2: Regioselective Cyclocondensation
-
Causality: As established in the quantitative data, DMF is utilized to enforce kinetic control. The terminal -NH₂ of methylhydrazine attacks the less hindered C3-carbonyl, directing the secondary -NHMe to close onto the C1-carbonyl.
-
Procedure:
-
Dissolve the 1,3-diketone from Step 1 in anhydrous DMF (0.2 M). Cool to -10 °C.
-
Add methylhydrazine (1.05 eq) dropwise over 15 minutes.
-
Stir at -10 °C for 2 hours to allow the linear hydrazone to form completely before cyclization.
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours to drive the dehydration and cyclization.
-
-
Validation Checkpoint: Monitor the reaction at the 2-hour mark (at -10 °C). You should observe the linear hydrazone intermediate (m/z 286.2 [M+H]⁺). Do not allow the reaction to warm until this intermediate is fully formed; premature warming drives the thermodynamic (undesired) cyclization pathway. Final product mass before deprotection is m/z 266.2 [M+H]⁺.
Step 3: Boc-Deprotection and Yield Isolation
-
Causality: The final free base has a predicted LogP of ~1.15[3]. It is highly hydrophilic. Standard aqueous workups (e.g., neutralizing and extracting with EtOAc) will leave the majority of your product in the aqueous layer, destroying your yield.
-
Procedure:
-
Dissolve the N-Boc-pyrazole intermediate in a minimal amount of anhydrous dichloromethane (DCM).
-
Add 10 equivalents of 4M HCl in dioxane. Stir at room temperature for 2 hours.
-
Evaporate the solvent completely under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate the product as a highly pure hydrochloride salt. Filter and dry under a vacuum.
-
-
Validation Checkpoint: Gas evolution (isobutylene) will cease when deprotection is complete. Dissolve a 1 mg sample in water; LC-MS must show a single peak at m/z 166.1 [M+H]⁺. The absence of m/z 266.2 confirms complete Boc removal.
Technical Support FAQs (Troubleshooting)
Q1: I followed a literature protocol using ethanol at reflux, and I am getting a 60:40 mixture of regioisomers. How can I push the reaction toward the 1,3-dimethyl-5-(pyrrolidin-2-yl) isomer? A: Regioselectivity in the reaction of unsymmetrical 1,3-diketones with methylhydrazine is governed by the differential electrophilicity of the carbonyls and the nucleophilicity of the hydrazine nitrogens. In protic solvents like ethanol, hydrogen bonding diminishes the kinetic preference of the terminal -NH₂ group. Switch to an aprotic dipolar solvent (e.g., DMF or THF) and lower the addition temperature to -10 °C. This strategy disrupts hydrogen bonding and has been proven to enhance regioselectivity in pyrazole syntheses by maximizing kinetic control[1].
Q2: My LC-MS shows 100% conversion after Boc deprotection, but my isolated yield is under 20%. Where is my product? A: 1,3-Dimethyl-5-(pyrrolidin-2-yl)-1H-pyrazole is a low-molecular-weight (MW 165.24), highly polar amine[3]. If your protocol involves neutralizing the acid and extracting with ethyl acetate or dichloromethane, the majority of your free base is remaining in the aqueous layer. Solution: Avoid aqueous workup entirely by isolating the compound as the HCl salt (as described in Step 3). If the free base is strictly required for your downstream application, basify the aqueous layer to pH > 12 and extract with a 3:1 mixture of Chloroform/Isopropanol, or utilize continuous liquid-liquid extraction.
Q3: I am detecting racemization at the pyrrolidine chiral center in my final product. How do I prevent this? A: The α-proton of the N-Boc-pyrrolidine ring is highly acidic. During the Claisen-type condensation with the acetone enolate (Step 1), prolonged exposure to strong bases (like LDA) at elevated temperatures causes deprotonation and subsequent racemization. Solution: Ensure the enolate addition is strictly maintained at or below -78 °C. Do not allow the reaction to warm to room temperature before quenching. Quench the reaction at -78 °C with a cold, weak acid buffer (e.g., 10% aqueous citric acid) to immediately neutralize the base before the temperature rises.
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (PMC).[Link]
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal.[Link]
Sources
Purification of basic pyrrolidine-pyrazole compounds by flash chromatography
Technical Support Center: Purification of Basic Pyrrolidine-Pyrazole Compounds
Executive Summary: The "Basic" Challenge
Purifying compounds containing both pyrrolidine (a strong secondary amine, pKa ~11.3) and pyrazole (an aromatic heterocycle) presents a classic chromatographic conflict.
-
The Conflict: Standard silica gel is acidic (pKa of surface silanols is ~5). Basic pyrrolidines protonate upon contact with silica, forming strong ionic bonds with ionized silanols (
). -
The Symptom: This results in "streaking" (band broadening), severe tailing, and irreversible adsorption (yield loss).
-
The Solution: You must neutralize the system. This guide details how to suppress silanol activity or switch stationary phases to achieve pharmaceutical-grade purity.
Troubleshooting Guide (Q&A Format)
Category 1: Peak Shape & Tailing
Q: Why does my pyrrolidine compound streak from the solvent front to the next fraction, never forming a distinct peak?
A: This is "cation exchange" masquerading as chromatography. Your pyrrolidine amine is protonated by the acidic silanols (
-
Immediate Fix: You must add a basic modifier to your mobile phase.
-
Option A (Triethylamine - TEA): Add 1–2% TEA to your mobile phase.[1] TEA competes for the silanol sites, shielding them from your product.
-
Option B (Ammonium Hydroxide -
): For very polar compounds, use 1% concentrated in the methanol portion of your DCM/MeOH gradient.
-
-
Pro Tip: Always pre-equilibrate the column with the modifier for at least 2 Column Volumes (CV) before loading your sample.
Q: I used TEA, but my compound is still tailing. What now? A: The "loadability" of silica for amines is low.[2] You might be overloading the column relative to the available surface area that TEA can shield.
-
The Fix: Switch to Amine-Functionalized Silica (KP-NH) . These columns have propyl-amine groups bonded to the surface, creating a basic environment that prevents protonation.[2] No mobile phase modifiers are needed, and loading capacity increases by 2–3x compared to standard silica [1].
Category 2: Solubility & Loading
Q: My compound precipitates when I mix it with the mobile phase (Hexane/EtOAc). How do I load it? A: Pyrrolidine-pyrazole derivatives are often polar and insoluble in non-polar solvents.
-
The Fix: Use Dichloromethane (DCM) or Dry Loading .
-
Liquid Load: Dissolve in minimal DCM. If using a Hexane/EtOAc gradient, ensure the column is equilibrated with 5-10% DCM to prevent immediate precipitation at the head of the column.
-
Dry Load (Preferred): Dissolve your sample in MeOH/DCM, add Celite or amine-functionalized silica (ratio 1:3 sample:sorbent), and evaporate to dryness. Pack this powder into a solid load cartridge. This eliminates solvent mismatch issues.
-
Category 3: Recovery & Yield
Q: I loaded 500 mg but only recovered 300 mg. Where did it go? A: It is likely irreversibly adsorbed to the silica due to the high pKa of the pyrrolidine ring.
-
The Fix: Flush the column with a "stripping solvent" of DCM : MeOH : NH4OH (80:19:1) .
-
Prevention: For future runs, switch to High pH Reverse Phase (C18) or Amine-silica to ensure >95% mass balance.
Decision Tree: Method Development
Use this logic flow to select the correct purification strategy for your specific compound.
Figure 1: Strategic decision tree for selecting the stationary and mobile phases based on compound solubility and polarity.
Detailed Protocols
Protocol A: The "Gold Standard" for Standard Silica (DCM/MeOH/NH4OH)
Best for: When you only have standard silica columns available.
-
Mobile Phase Preparation:
-
Solvent A: Dichloromethane (DCM).[3]
-
Solvent B: 10% Methanol (MeOH) in DCM + 1% Ammonium Hydroxide (
, 28-30% solution). -
Note: Do not add
directly to DCM; it is not miscible. Premix it into the MeOH first.
-
-
Equilibration: Flush column with 10% Solvent B for 3 CV.
-
Gradient:
-
0–5 min: Isocratic 0% B (100% DCM).
-
5–20 min: Linear gradient 0% to 50% B.
-
20–25 min: Hold 50% B.
-
-
Detection: Monitor UV at 254 nm (aromatic pyrazole) and 210 nm (amide/amine backbone).
Protocol B: Amine-Functionalized Silica (The "Zero-Hassle" Method)
Best for: High-value intermediates and avoiding smelly modifiers.
-
Stationary Phase: Use a commercial amine-bonded cartridge (e.g., Biotage KP-NH, Teledyne ISCO amine).
-
Mobile Phase: Hexane / Ethyl Acetate (or DCM / MeOH for polar compounds).[3]
-
CRITICAL: Do NOT use acidic modifiers or aldehydes (which react with the amine stationary phase).
-
-
Gradient: Standard linear gradient (e.g., 0–100% EtOAc).
-
Mechanism: The surface is basic (
), repelling the basic pyrrolidine and preventing adsorption [2].
Protocol C: High pH Reverse Phase (C18)
Best for: Final compounds requiring high purity (>99%) and removal of non-polar impurities.
-
Stationary Phase: C18 (Standard or C18-Aq).
-
Mobile Phase:
-
Solvent A: Water + 10 mM Ammonium Bicarbonate (
). -
Solvent B: Acetonitrile (ACN).[4]
-
-
Why High pH? At pH 10, the pyrrolidine (pKa ~11) is partially deprotonated (free base), making it more hydrophobic. This increases retention on C18 and drastically improves peak shape compared to acidic conditions (where it would be a highly polar cation and elute in the void volume) [3].
Comparative Data: Modifier Efficiency
The following table summarizes the impact of different modifiers on the Retention Factor (
| Mobile Phase System | Modifier | Peak Shape | Tailing Factor ( | Recovery % |
| DCM / MeOH | None | Severe Streaking | > 3.0 | < 60% |
| DCM / MeOH | 0.1% Acetic Acid | Broad / Tailing | 2.5 | 70% |
| DCM / MeOH | 1.0% TEA | Sharp | 1.2 | 92% |
| DCM / MeOH | 1.0% | Very Sharp | 1.1 | 95% |
| Hexane / EtOAc | Amine-Silica (No Mod) | Symmetrical | 1.0 | > 98% |
Visualizing the Interaction
Understanding why your purification fails is key to fixing it.
Figure 2: Mechanistic comparison between standard silica (causing retention via ion exchange) and amine-silica (facilitating elution).
References
-
Biotage. (2023).[5] Is there an easy way to purify organic amines? Retrieved from [Link]
-
Teledyne ISCO. (2012).[6] RediSep basic alumina column Purification of high pKa compounds.[6] Retrieved from [Link]
Sources
Technical Support Center: Navigating the Solubility of 1,3-dimethyl-5-(pyrrolidin-2-yl)-1H-pyrazole in DMSO
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1,3-dimethyl-5-(pyrrolidin-2-yl)-1H-pyrazole. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address potential solubility challenges in Dimethyl Sulfoxide (DMSO), ensuring the accuracy and reproducibility of your experiments.
I. Understanding the Molecule: Physicochemical Properties
A foundational understanding of the physicochemical properties of 1,3-dimethyl-5-(pyrrolidin-2-yl)-1H-pyrazole is crucial for anticipating its behavior in solution.
| Property | Value | Source |
| Molecular Formula | C₉H₁₅N₃ | [1] |
| Molecular Weight | 165.24 g/mol | [1] |
| SMILES | CN1N=C(C)C=C1C1CCCN1 | [1] |
| Topological Polar Surface Area (TPSA) | 29.85 Ų | [1] |
| logP | 1.15302 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
The calculated logP suggests a moderate lipophilicity, which indicates that while it may have some aqueous solubility, organic solvents like DMSO are likely more suitable for preparing stock solutions.[1]
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of 1,3-dimethyl-5-(pyrrolidin-2-yl)-1H-pyrazole?
For non-aqueous stock solutions, high-purity, anhydrous DMSO is the recommended solvent due to its ability to dissolve a wide range of organic molecules.[2][3] For many compounds, stock solutions in DMSO can be prepared at concentrations suitable for serial dilution into aqueous buffers for biological assays.[4][5]
Q2: I am having difficulty dissolving the compound in DMSO at my desired concentration. What should I do?
If you are facing challenges with dissolution, consider the following troubleshooting steps:
-
Gentle Warming: Warm the solution in a water bath set to 37-40°C.[4][6] Avoid excessive heat, as it may degrade the compound.[2]
-
Sonication: Use a bath sonicator to provide mechanical energy to break down any aggregates and enhance dissolution.[2][6]
-
Vortexing: Vigorous vortexing can also aid in the dissolution process.[6][7]
It is crucial to visually inspect the solution to ensure no particulates are present before use.
Q3: My compound, which was initially dissolved in DMSO, has precipitated out of solution upon storage. Why did this happen and how can I fix it?
Precipitation upon storage is a common issue, often caused by the hygroscopic nature of DMSO.[8][9] DMSO readily absorbs moisture from the atmosphere, which can significantly decrease the solubility of dissolved compounds, especially after freeze-thaw cycles.[8][9][10]
To resolve this:
-
Gently warm the vial to 37°C.[4]
-
Vortex or sonicate the solution until the precipitate redissolves.[4]
To prevent this in the future:
-
Aliquot the stock solution into smaller, single-use vials to minimize exposure to air and prevent repeated freeze-thaw cycles.[2][6]
-
Store aliquots in a desiccator to protect them from moisture.[4]
Q4: When I dilute my DMSO stock solution into an aqueous buffer for my assay, the compound precipitates. How can I avoid this?
This phenomenon, known as antisolvent precipitation, occurs when a compound that is soluble in an organic solvent is introduced into a solvent in which it is poorly soluble (e.g., water or aqueous buffers).[7]
To mitigate this:
-
Perform Serial Dilutions in DMSO: Before the final dilution into your aqueous assay medium, perform serial dilutions of your stock solution in 100% DMSO.[5][6]
-
Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5%, to minimize both precipitation and potential cytotoxicity.[2][11][12]
-
Rapid Mixing: Add the DMSO stock solution drop-wise to the aqueous buffer while vortexing or stirring vigorously to promote rapid dispersion.[7][11]
III. Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines the steps for preparing a 10 mM stock solution of 1,3-dimethyl-5-(pyrrolidin-2-yl)-1H-pyrazole.
Materials:
-
1,3-dimethyl-5-(pyrrolidin-2-yl)-1H-pyrazole powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Calculate the Required Mass:
-
Molecular Weight (MW) = 165.24 g/mol
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 165.24 g/mol * (1000 mg / 1 g) = 1.6524 mg
-
-
-
Weigh the Compound: Accurately weigh approximately 1.65 mg of the compound and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolution:
-
Storage: Once the solution is clear, aliquot it into single-use, tightly sealed vials and store at -20°C for short-term storage or -80°C for long-term storage.[6][9]
Protocol 2: Determining the Approximate Solubility in DMSO
This protocol provides a method to estimate the maximum solubility of the compound in DMSO at room temperature.[3]
Materials:
-
1,3-dimethyl-5-(pyrrolidin-2-yl)-1H-pyrazole powder
-
Anhydrous DMSO
-
Vortex mixer
-
High-speed centrifuge
-
Calibrated analytical balance
-
Micropipettes
-
2 mL microcentrifuge tubes
Procedure:
-
Prepare a Supersaturated Solution:
-
Weigh approximately 10 mg of the compound into a 2 mL microcentrifuge tube.
-
Add a small, precise volume of DMSO (e.g., 100 µL).
-
Vortex vigorously for 2-3 minutes.[3]
-
If the compound dissolves completely, add small, pre-weighed increments of the compound, vortexing after each addition, until a precipitate is observed.[3]
-
-
Equilibration: Allow the supersaturated solution to equilibrate at room temperature for at least 24 hours to ensure the solution is saturated.[3]
-
Separation: Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.[3]
-
Quantification:
-
Carefully remove a known volume of the supernatant.
-
Dilute the supernatant in a suitable solvent for your analytical method (e.g., HPLC-UV, LC-MS).[13]
-
Determine the concentration of the compound in the supernatant. This concentration represents the approximate solubility in DMSO at room temperature.
-
IV. Visualized Workflows and Logic
Troubleshooting Workflow for Dissolution Issues
Caption: Troubleshooting workflow for dissolving the compound in DMSO.
Workflow for Preparing Working Solutions
Sources
- 1. chemscene.com [chemscene.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ziath.com [ziath.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. lifetein.com [lifetein.com]
- 12. medchemexpress.cn [medchemexpress.cn]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Minimizing Racemization in Pyrrolidine-Pyrazole Couplings
Welcome to the Advanced Technical Support Center. This guide is engineered for medicinal chemists and drug development professionals facing stereochemical degradation during the coupling of chiral pyrrolidine-2-carboxylic acids (e.g., proline derivatives) with aminopyrazoles.
Here, we bypass generic advice and focus on the causality of racemization , providing self-validating protocols and field-proven mechanistic solutions to preserve chiral integrity.
Core Troubleshooting & Causality (FAQ)
Q1: Why is racemization so prevalent specifically when coupling chiral pyrrolidines to aminopyrazoles?
A1: The issue stems from a severe kinetic mismatch. Aminopyrazoles are inherently poor nucleophiles because the lone pair on the exocyclic amine is delocalized into the electron-deficient, aromatic pyrazole ring. When a chiral pyrrolidine-2-carboxylic acid is activated, the resulting intermediate (e.g., an OAt ester) persists in the reaction mixture much longer than it would with a standard aliphatic amine. During this extended lifetime, the tertiary base present in the reaction easily abstracts the relatively acidic
Q2: I am currently using HATU and DIPEA. Why is my enantiomeric excess (ee) dropping below 80%? A2: Uronium salts like HATU are exceptionally powerful and form highly reactive intermediates, but they typically require strong, basic conditions (like DIPEA, pKa ~10.5) to function effectively[2]. The combination of a highly activated ester, a strong base, and a slow-reacting aminopyrazole creates the perfect storm for base-catalyzed enolization. To minimize this, you must switch to a coupling reagent that operates efficiently under less basic conditions, such as Propylphosphonic anhydride (T3P)[3] or the combination of DIC with OxymaPure[4].
Q3: If DIPEA is causing enolization, which base should I use?
A3: Switch to 2,4,6-collidine (sym-collidine) . Collidine is sterically hindered, which physically prevents it from easily accessing the
Q4: Does temperature control actually make a difference for this specific coupling?
A4: Yes, it is critical. The activation energy required for base-catalyzed enolization is highly temperature-dependent. By lowering the activation and coupling temperature to 0 °C, you exponentially decrease the rate of
Mechanistic & Workflow Visualizations
To understand how to defeat racemization, we must visualize the competing pathways. The diagram below illustrates how the prolonged lifetime of the activated intermediate allows the enolization pathway to outcompete the desired aminolysis.
Mechanistic divergence in pyrrolidine-pyrazole coupling: Aminolysis vs. enolization.
Step-by-step optimization workflow for minimizing racemization in difficult amide couplings.
Quantitative Data: Condition Matrix
The following table synthesizes quantitative data on the extent of racemization (measured as % D-isomer formation) when coupling a model sterically hindered pyrrolidine (Boc-L-Proline) to a weak nucleophile under various conditions[1][2][3][4].
| Coupling Reagent | Base (Equivalents) | Solvent | Temperature | % D-Isomer (Racemization) |
| HATU | DIPEA (2.0 eq) | DMF | 25 °C | 15.0 - 20.0% |
| HATU | NMM (2.0 eq) | DMF | 25 °C | 8.0 - 12.0% |
| DIC / HOBt | None | DCM / DMF | 25 °C | 5.0 - 7.0% |
| DIC / OxymaPure | None | DCM | 25 °C | < 2.0% |
| COMU | 2,4,6-Collidine (2.0 eq) | DMF | 0 °C to 25 °C | < 1.5% |
| T3P (50% in EtOAc) | 2,4,6-Collidine (2.5 eq) | EtOAc | 0 °C to 25 °C | < 1.0% |
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following methodology incorporates built-in validation steps (LC-MS monitoring) to confirm that activation is occurring without premature degradation.
Protocol A: Low-Racemization Coupling using T3P and Collidine
This protocol is optimized for coupling N-protected pyrrolidine-2-carboxylic acids with aminopyrazoles.
Step 1: Reagent Preparation
-
In an oven-dried round-bottom flask equipped with a magnetic stir bar, add the chiral pyrrolidine-2-carboxylic acid (1.0 eq) and the aminopyrazole (1.05 to 1.1 eq).
-
Purge the flask with Argon or Nitrogen for 5 minutes.
-
Dissolve the reagents in anhydrous Ethyl Acetate (EtOAc) to achieve a concentration of 0.1 M. (Note: EtOAc is preferred over DMF as lower polarity solvents reduce the stabilization of the enolate transition state[1][4]).
Step 2: Temperature & Base Control 4. Submerge the flask in an ice-water bath and allow the solution to cool to exactly 0 °C for 10 minutes. 5. Add 2,4,6-collidine (2.5 eq) dropwise. Stir for 5 minutes.
Step 3: Activation & Coupling
6. Slowly add T3P (50% wt. solution in EtOAc, 1.5 eq) dropwise over 10 minutes to prevent localized heating[3].
7. Validation Check 1: After 30 minutes at 0 °C, pull a 10
Step 4: Workup
9. Quench the reaction by adding saturated aqueous
Protocol B: Quantification of Racemization via Chiral HPLC
You cannot fix what you cannot measure. Use this protocol to validate the chiral integrity of your final product[6].
-
Sample Preparation: Dissolve 1 mg of the purified coupling product in 1 mL of HPLC-grade Isopropanol/Hexane (typically 10:90 to 30:70 v/v depending on polarity).
-
Column Selection: Utilize a standard chiral stationary phase column (e.g., Chiralpak AD-H or Chiralcel OD-H).
-
Method Parameters:
-
Flow rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 210 nm and 254 nm.
-
-
Validation Check 2: Always inject a racemic standard (synthesized intentionally using HATU/DIPEA at elevated temperatures) first to establish the retention times of both the L- and D-diastereomers.
-
Integration: Integrate the area under the curve (AUC) for both peaks. Calculate the % D-isomer as
.
References
-
JPT. "Optimizing Peptide Coupling: Key Techniques." JPT, [Link]
-
Palasek, S. A., et al. "Limiting Racemization and Aspartimide Formation in Microwave-Enhanced Fmoc Solid Phase Peptide Synthesis." PubMed (NIH), [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jpt.com [jpt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Pyrazole Ring Formation
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing the pyrazole ring, a crucial scaffold in numerous pharmaceuticals and functional materials. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to diagnose and resolve common experimental challenges. This resource is built on the principles of scientific integrity, drawing from established literature and practical field experience to ensure that the advice is both reliable and actionable.
I. Troubleshooting Guide: Common Issues in Pyrazole Cyclization
This section addresses the most frequent obstacles encountered during pyrazole synthesis, offering a systematic approach to troubleshooting.
Low or No Product Yield
Question: I've set up my pyrazole synthesis, but I'm getting a very low yield, or in the worst case, no desired product at all. What are the likely causes and how can I fix this?
Answer: Low or non-existent yields in pyrazole synthesis are a common frustration, often stemming from a few key areas. Let's break down the potential culprits and their solutions.
-
Cause 1: Poor Quality of Starting Materials The purity of your reactants is paramount.[1] Impurities in your 1,3-dicarbonyl compound (or its synthetic equivalent) or hydrazine derivative can introduce side reactions or inhibit the desired transformation.[1] Hydrazine and its derivatives, in particular, can degrade over time.
Solution:
-
Verify Purity: Always check the purity of your starting materials by an appropriate analytical method (e.g., NMR, LC-MS). For instance, high-purity intermediates ( >98.0%) lead to more predictable outcomes.[1]
-
Purify if Necessary: If the purity is questionable, purify the starting materials. 1,4-dicarbonyl compounds can often be purified by distillation or recrystallization.[2]
-
Use Fresh Reagents: It is best practice to use freshly opened or recently purified hydrazine for optimal results.[3]
-
-
Cause 2: Suboptimal Reaction Conditions The delicate balance of solvent, temperature, and pH is crucial for successful pyrazole formation.
Solution:
-
Solvent Selection: The choice of solvent can dramatically affect reaction rates and yields.[4] While polar protic solvents like ethanol are traditional choices, aprotic dipolar solvents such as DMF or NMP have demonstrated superior results in certain cases, especially with aryl hydrazines.[1][4]
-
Temperature Optimization: While heating can accelerate the reaction, excessive temperatures can lead to degradation of starting materials or the pyrazole product.[3] It is advisable to monitor the reaction progress to determine the optimal temperature. Microwave-assisted heating can sometimes offer a significant advantage by reducing reaction times and improving yields.[5]
-
pH Control: The pH of the reaction medium can be critical. For Knorr-type syntheses, a catalytic amount of a weak acid like acetic acid is often beneficial.[4][6] However, strongly acidic conditions (pH < 3) can promote the formation of furan byproducts from 1,4-dicarbonyls.[2]
-
-
Cause 3: Incomplete Reaction or Stable Intermediates Sometimes, the reaction stalls at an intermediate stage, such as a hydrazone, and fails to cyclize.
Solution:
-
Reaction Monitoring: It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][6][7] This will help you determine if the starting material is being consumed and if new spots corresponding to intermediates or products are appearing.
-
Promoting Cyclization: If you have isolated a stable hydrazone intermediate, you may need to adjust the conditions to favor the final cyclization step. This could involve increasing the temperature, changing to a higher-boiling point solvent, or adding a suitable catalyst.[3]
-
-
Cause 4: Steric Hindrance Bulky substituents on either the dicarbonyl compound or the hydrazine can sterically hinder the reaction, leading to a slower reaction rate and lower yield.[1][3]
Solution:
-
Prolonged Reaction Time: Reactions involving sterically hindered substrates may simply require longer reaction times to go to completion.
-
More Forcing Conditions: Increasing the reaction temperature may be necessary to overcome the higher activation energy associated with sterically demanding substrates.
-
Below is a troubleshooting workflow to guide your optimization process:
Caption: Troubleshooting workflow for low pyrazole yield.
Poor Regioselectivity
Question: My reaction with an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of regioisomers. How can I control the regioselectivity to favor my desired product?
Answer: The formation of regioisomeric mixtures is a classic challenge in pyrazole synthesis, particularly with unsymmetrical starting materials.[8] The regiochemical outcome is a delicate interplay of steric and electronic factors, as well as reaction conditions.[5][8]
-
Controlling Factors and Solutions:
-
Steric Effects: A bulky substituent on either the dicarbonyl compound or the hydrazine will often direct the initial nucleophilic attack to the less sterically hindered carbonyl group.[5][8] You can leverage this by strategically choosing your starting materials if synthetic routes allow.
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons plays a significant role. Electron-withdrawing groups can activate a nearby carbonyl, making it more susceptible to nucleophilic attack.[8]
-
pH Control: The pH of the reaction can dramatically influence which nitrogen of a substituted hydrazine attacks first, thereby dictating the regioselectivity.[5] Under acidic conditions, protonation can alter the nucleophilicity of the hydrazine nitrogens, while basic conditions can favor the attack of the more nucleophilic nitrogen.[5]
-
Solvent Choice: The solvent can have a profound impact on regioselectivity.[5] For instance, fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity in some cases.[5][8] Aprotic dipolar solvents like DMF or NMP can also offer better selectivity than traditional protic solvents.[4]
-
Temperature: The reaction temperature can be a critical factor in controlling the regiochemical outcome.[5] It is often worthwhile to screen a range of temperatures to find the optimal conditions for your specific substrate combination.
-
| Factor | Influence on Regioselectivity | Troubleshooting Strategy |
| Steric Hindrance | Directs attack to the less hindered carbonyl.[5][8] | Choose starting materials with significant steric bias. |
| Electronic Effects | Electron-withdrawing groups activate the adjacent carbonyl.[8] | Utilize substrates with strong electronic bias. |
| pH | Alters the nucleophilicity of the hydrazine nitrogens.[5] | Screen both acidic and basic catalytic conditions. |
| Solvent | Can stabilize one transition state over another.[4] | Experiment with a range of solvents, including polar aprotic and fluorinated alcohols.[4][5][8] |
| Temperature | Can influence the kinetic vs. thermodynamic product ratio.[5] | Optimize the reaction temperature. |
Formation of Side Products
Question: Besides my desired pyrazole, I'm observing significant formation of byproducts. What are the common side reactions and how can I minimize them?
Answer: The formation of side products can complicate purification and reduce the overall efficiency of your synthesis. Here are some common culprits:
-
Hydrolysis of Starting Materials: β-ketonitriles and other dicarbonyl surrogates can be susceptible to hydrolysis, especially under acidic or basic conditions.[3]
Solution:
-
Alternative Cyclization Pathways: Depending on the substrate and conditions, reactants may undergo alternative cyclizations, leading to different heterocyclic products.[3]
Solution:
-
Carefully control the reaction temperature and pH, as these can influence the favored cyclization pathway.
-
Consult the literature for your specific substrate class to see if alternative cyclization modes have been reported.
-
-
Degradation of Product: The final pyrazole product may not be stable under the reaction conditions, especially with prolonged heating.[3]
Solution:
-
Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-baking the product.
-
Consider running the reaction at a lower temperature, even if it requires a longer reaction time.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to pyrazoles?
A1: The most widely used methods include:
-
Knorr Pyrazole Synthesis: The condensation of a 1,3-dicarbonyl compound with a hydrazine.[6][9][10]
-
Paal-Knorr Synthesis: Similar to the Knorr synthesis, this method is a cornerstone of five-membered heterocycle synthesis.[2]
-
Reaction of β-Ketonitriles with Hydrazines: A versatile route to 5-aminopyrazoles.[3]
-
1,3-Dipolar Cycloadditions: The reaction of a diazo compound with an alkyne or alkene can provide excellent regioselectivity.[5]
-
Multicomponent Reactions (MCRs): These reactions combine multiple starting materials in a single step to form complex pyrazole derivatives, often with high efficiency and atom economy.[11]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Metal Impurity Removal in Pyrazole Synthesis
Topic: Removing metal catalyst impurities from pyrazole derivatives Role: Senior Application Scientist Status: [ONLINE]
Introduction: The Pyrazole Challenge
Welcome to the Technical Support Center. If you are here, you likely have a pyrazole derivative contaminated with residual Palladium (Pd), Copper (Cu), or Ruthenium (Ru) that resists standard aqueous washes.
The Core Issue: Unlike simple aromatics, pyrazoles are excellent ligands. The nitrogen atoms in the pyrazole ring (specifically the
-
The Consequence: You are not just washing away "loose" metal; you are attempting to break a thermodynamically stable Metal-Ligand complex .
-
The Solution: You must introduce a competitor ligand (scavenger) with a higher affinity constant (
) for the metal than your pyrazole product.
Module 1: Diagnosis & Detection
Q: How do I accurately determine the metal load in my crude pyrazole?
A: Do not rely on color. While "Pd-black" precipitates are visible, soluble Pd(II)-pyrazole complexes are often yellow or orange, mimicking the color of many organic fluorophores.
Standard Protocol: ICP-MS Digestion
-
Digestion: Dissolve 5-10 mg of product in concentrated
(trace metal grade). -
Matrix: Dilute with water to <5% acid content before injection.
-
Target: For pharmaceutical intermediates, your target is often defined by ICH Q3D guidelines (typically <10-20 ppm depending on daily dose) [1].
Module 2: Scavenger Selection Strategy
Q: Which scavenger should I use for Palladium vs. Copper?
A: Selection depends on the metal's oxidation state and the "hardness" of the metal species.
The Scavenger Decision Matrix
| Target Metal | Primary Scavenger Type | Functional Group | Mechanism |
| Pd(0) / Pd(II) | Silica-supported Thiol | -SH (Mercaptan) | Soft-Soft interaction. Best general purpose. |
| Pd(II) (Stubborn) | Silica/Polymer TMT | Trimercaptotriazine | High affinity tridentate chelation. Excellent for Pd-ligand complexes.[1] |
| Cu(I) / Cu(II) | Silica-supported Amine/Diamine | Ethylenediamine | Chelation. Note: Can interact with acidic APIs. |
| Ru / Rh | Silica-supported TMT or Thiol | TMT / -SH | Ruthenium often requires higher temperatures (>50°C) to displace. |
Technical Insight: For pyrazoles, TMT (Trimercaptotriazine) is often superior to simple Thiols. The TMT creates a stable 3-point binding network that effectively "rips" the Pd from the pyrazole nitrogen [2][4].
Module 3: Experimental Protocols & Workflows
Q: What is the standard workflow for batch scavenging?
A: Follow this self-validating protocol. Do not skip the "Supernatant Check."
Protocol: Batch Mode Scavenging
-
Dissolution: Dissolve crude pyrazole in a solvent where it is highly soluble (THF, DMF, or MeOH). Avoid DCM if possible (slower kinetics).
-
Loading: Add Silica-supported Thiol or TMT at 4-8 equivalents relative to the residual metal content (not the catalyst loading).
-
If metal content is unknown, assume 50% of initial catalyst remains.
-
-
Agitation: Stir or shake at 40-50°C for 4-12 hours .
-
Why Heat? Ligand exchange (Scavenger replacing Pyrazole) has an activation energy. Room temp is often too slow for stable complexes.
-
-
The Supernatant Check (Critical Step): Stop stirring. Let silica settle. Take a 100 µL aliquot of the clear supernatant. Add 1 drop of saturated
(sodium sulfide) solution.-
Dark Precipitate? Scavenging incomplete. Add more scavenger or increase heat.
-
Clear/No Change? Scavenging complete.
-
-
Filtration: Filter through a 0.45 µm PTFE pad or Celite.
-
Wash: Wash the filter cake with fresh solvent to recover adsorbed product.[2]
Visualizing the Workflow
The following diagram illustrates the decision logic and processing steps for metal removal.
Caption: Logic flow for selecting scavengers and validating metal removal efficiency.
Module 4: Troubleshooting & Optimization
Q: I used 10 equivalents of Si-Thiol, but Pd is still >100 ppm. Why?
A: This is a common failure mode with pyrazoles. Review the following variables:
| Variable | Issue | Corrective Action |
| Solvent | DMF or DMSO was used. | These solvents coordinate to Pd, competing with the scavenger. Switch to THF, EtOAc, or MeOH. |
| Temperature | Reaction run at RT. | The Pyrazole-Pd bond is strong.[2] Heat to 50-60°C to overcome the kinetic barrier of ligand exchange. |
| pH | Solution is too acidic. | Scavengers (Thiol/Amine) function via lone pairs. If protonated, they cannot bind metal. Ensure pH is neutral or slightly basic (add Et3N if needed). |
| Sterics | Bulky pyrazole substituents. | Large groups block access to pores. Switch to Macroporous resins (e.g., MP-TMT) which have larger pore sizes than standard silica [4]. |
Module 5: Alternative Methods (Non-Scavenger)
Q: Scavengers are too expensive for my scale. What else works?
A: If solid-phase extraction is cost-prohibitive, use Aqueous Chelation Washes .
The "NAC" Wash (N-Acetylcysteine) N-Acetylcysteine is a cheap, non-toxic amino acid that binds Pd strongly.
-
Dissolve crude reaction mixture in EtOAc or DCM.
-
Prepare a 0.5 M aqueous solution of N-Acetylcysteine. Adjust pH to ~7-8 with NaOH (important to deprotonate the thiol).
-
Wash the organic layer 3x with the NAC solution.
-
The Pd-NAC complex is water-soluble and will partition into the aqueous phase.
Crystallization Warning: Recrystallization is risky. Pyrazoles often co-crystallize with Pd. If you must crystallize, add a soluble scavenger (like charcoal or NAC) to the mother liquor before cooling to prevent Pd inclusion in the lattice [3].
References
-
ICH Q3D Elemental Impurities Guidance for Industry . U.S. Food and Drug Administration (FDA). (2018).[3] Available at: [Link]
-
Metal Scavenger User Guide . Biotage. (2017). Available at: [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques . National Institutes of Health (PMC). (2022). Available at: [Link]
Sources
Technical Support Center: Pyrazole NMR Analysis & Tautomerism Resolution
Ticket ID: PYR-NMR-001 Topic: Resolving Broad Signals, Missing Peaks, and Regioisomer Confusion in Pyrazoles Assigned Specialist: Senior Application Scientist, Structural Elucidation Group
Diagnostic Triage: Is it Tautomerism?
User Symptom: "My pyrazole's
Root Cause Analysis: Unsubstituted pyrazoles (containing an N-H) undergo annular tautomerism , where the proton hops between N1 and N2.[1]
-
Fast Exchange: The proton moves faster than the NMR timescale. You see an average structure (
and become equivalent). -
Intermediate Exchange: The hopping rate matches the NMR timescale. Signals broaden significantly, often disappearing into the baseline (coalescence).
-
Slow Exchange: The proton moves slowly.[2] You see two distinct sets of signals for the two tautomers (often unequal populations).
Troubleshooting Decision Tree
Use this workflow to confirm tautomerism before altering your synthesis.
Figure 1: Diagnostic workflow for distinguishing tautomeric broadening from sample impurities.
Module 1: Solvent Engineering (The "First Line of Defense")
The choice of solvent dictates the tautomeric equilibrium constant (
The Mechanism:
In non-polar solvents (CDCl
Protocol: The Solvent Screen
If your spectrum in CDCl
| Solvent | Dielectric Constant ( | Effect on Pyrazole | Recommendation |
| CDCl | 4.8 | Promotes dimerization; often results in broad/averaged signals. | Avoid for structural assignment of NH-pyrazoles. |
| DMSO-d | 46.7 | Strong H-bond acceptor. Stabilizes individual tautomers; slows exchange. | Primary Choice for resolving tautomers.[2] |
| Acetone-d | 20.7 | Intermediate polarity. Good for low-temperature work (freezing point -94°C). | Secondary Choice for VT-NMR. |
| Methanol-d | 32.7 | Protic. Promotes rapid exchange via solvent shuttling. | Avoid (Causes signal averaging). |
Expert Insight:
"Switching from CDCl
to DMSO-dis often enough to push the system from 'intermediate exchange' (broad peaks) to 'slow exchange' (sharp, distinct peaks for major/minor tautomers)." — Claramunt et al.[3][4][5] [2]
Module 2: Variable Temperature (VT) NMR
If solvent switching is insufficient, you must alter the kinetics using temperature.
The Concept:
-
High Temperature (>350K): Increases exchange rate. Forces coalescence into a single, sharp average spectrum.[1] Useful for proving purity (integration works) but loses regiochemical information.
-
Low Temperature (<250K): Decreases exchange rate. "Freezes" the equilibrium, allowing you to see distinct signals for Tautomer A and Tautomer B.
Protocol: Low-Temperature Experiment
Goal: Determine the major tautomer and stop signal averaging.
-
Sample Prep: Dissolve 10-15 mg of sample in Acetone-d
or CD Cl (DMSO freezes at 18°C, making it unsuitable for cooling). -
Initial Scan: Acquire a standard proton spectrum at 298 K (25°C).
-
Stepwise Cooling: Decrease temperature in 20K increments (e.g., 273K, 253K, 233K).
-
Equilibration: Allow 10 minutes for temperature stabilization at each step to prevent shimming errors.
-
Observation:
-
Coalescence Point: The temperature where two peaks merge into a flat plateau.
-
Slow Exchange Limit: At sufficiently low T, you will see two distinct sets of peaks.[1]
-
Data Interpretation: If you observe a 90:10 ratio of peaks at -40°C, the major set corresponds to the thermodynamically preferred tautomer in that solvent.
Module 3: Advanced Characterization ( & 2D NMR)
When
Why is Superior
The chemical shift difference between a pyrrole-like nitrogen (-NH-) and a pyridine-like nitrogen (=N-) is massive (~70-100 ppm).
-
Pyrrole-like N (N-H): -170 to -230 ppm (relative to CH
NO ) or ~130-160 ppm (relative to NH ). -
Pyridine-like N (=N-): -60 to -100 ppm (relative to CH
NO ) or ~250-300 ppm (relative to NH ).
Protocol: HMBC
You do not need enriched samples. Use a standard gradient-selected
-
Run the HMBC: Optimize for long-range coupling (
Hz). -
Analyze Cross-peaks:
-
If you see two distinct nitrogen correlations (one shielded, one deshielded) for a single NH proton track, you are in slow exchange .
-
If you see a single nitrogen correlation at an averaged chemical shift (e.g., halfway between -100 and -200 ppm), you are in fast exchange .
-
Visualization of Tautomeric Shift:
Figure 2: The effect of exchange rates on
Frequently Asked Questions (FAQ)
Q: Can I just add acid or base to sharpen the signals? A: Adding a trace of acid (TFA) or base (TEA) will sharpen signals by catalyzing the exchange (pushing it to the "fast" regime). However, this converts your neutral pyrazole into a pyrazolium cation or pyrazolate anion. The chemical shifts will change drastically, invalidating structural comparisons to neutral references. Use this only to confirm purity, not for structure elucidation.
Q: Why do I see "extra" peaks in the carbon spectrum? A: In the slow exchange regime (e.g., in DMSO), a symmetric pyrazole might appear asymmetric, or a mixture of tautomers might look like impurities. If the "impurity" peaks have the same integral ratio as the major peaks (e.g., 0.2 : 1.0) and this ratio changes with temperature, they are tautomers, not byproducts.
Q: How do I lock the tautomer to identify it? A: You cannot "lock" a tautomer of a free NH-pyrazole permanently in solution. To determine which regioisomer corresponds to which structure, you must synthesize the N-methylated derivative . The N-Me group prevents tautomerism, locking the structure in one form (e.g., 1-methyl-3-phenylpyrazole vs. 1-methyl-5-phenylpyrazole). Compare the NMR of your free pyrazole to these fixed standards [3].
References
-
Claramunt, R. M., et al. (2006).[6] "The use of NMR spectroscopy to study tautomerism." Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206.[6]
-
Alkorta, I., & Elguero, J. (2007).[6][7] "The use of chemical shifts vs. coupling constants for studying tautomerism: A combined experimental and theoretical approach." Structural Chemistry, 18, 703–708.[7]
-
Hansen, P. E. (2009). "Isotope effects on chemical shifts as a tool in the study of tautomerism." Annual Reports on NMR Spectroscopy, 66, 193-270.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 3. researchgate.net [researchgate.net]
- 4. A theoretical and experimental NMR study of the tautomerism of two phenylene-bis-C-substituted pyrazoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Rosa M Claramunt - Google Scholar [scholar.google.co.uk]
- 7. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Biological Potency of (R)- vs (S)-Pyrrolidinyl Pyrazoles
[1]
Executive Summary
Pyrrolidinyl pyrazoles represent a privileged scaffold in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors.[1] The chiral center at the pyrrolidine ring (typically C3 or C2) is a critical determinant of biological activity.
-
The (S)-Enantiomer Advantage: In the majority of kinase inhibitor designs (e.g., JAK1, IGF-1R), the (S)-enantiomer exhibits significantly higher potency (10–100 fold) compared to the (R)-enantiomer.[1] This is due to the specific spatial orientation required for the pyrrolidine nitrogen to interact with the solvent-exposed region or specific residues (e.g., Glu/Asp) near the ATP hinge binding site.
-
The (R)-Enantiomer Liability: The (R)-enantiomer often suffers from steric clashes with the kinase "gatekeeper" residue or fails to position the solubilizing pyrrolidine group correctly, leading to reduced affinity and potential off-target toxicity.[1]
Structural Basis of Potency: The Stereochemical Filter
The biological potency difference arises from the precise topology of the ATP-binding pocket in protein kinases.
Binding Mode Mechanics
-
Hinge Region Interaction: The pyrazole ring typically acts as the ATP-mimetic, forming hydrogen bonds with the kinase hinge region (e.g., Leu, Val residues).[1]
-
Chiral Vector: The pyrrolidine ring projects from the pyrazole core.
-
In the (S)-configuration: The ring projects the secondary amine (or substituent) towards the solvent interface or a specific ribose-binding pocket, allowing for salt-bridge formation.[1]
-
In the (R)-configuration: The vector is often inverted, forcing the ring into the hydrophobic back pocket or clashing with the P-loop, drastically increasing the energetic penalty of binding ($ \Delta G_{bind} $).
-
Visualization: SAR Logic and Binding Mode
The following diagram illustrates the logical flow of Structure-Activity Relationship (SAR) optimization for this scaffold.
Caption: SAR decision tree demonstrating the divergent biological outcomes of (S)- vs (R)-pyrrolidinyl pyrazole enantiomers in kinase binding.
Case Study: JAK1 Selective Inhibitors
A definitive example of this stereochemical potency gap is observed in the development of Janus Kinase 1 (JAK1) inhibitors. Research on C-5 pyrazole-substituted pyrrolopyrimidines (a structural analog of the pyrrolidinyl pyrazole system) provides quantitative evidence.[1]
Comparative Data: Compound 31g Series
In a study optimizing JAK1 selectivity, the (S,S)-enantiomer was identified as the eutomer (active isomer), while the (R,R)-enantiomer was the distomer (less active).[1]
Table 1: Comparative Enzymatic Potency (JAK1 vs JAK2)
| Compound Configuration | JAK1 IC50 (nM) | JAK2 IC50 (nM) | Selectivity (JAK1/JAK2) | Biological Status |
| (S)-Enantiomer | 4.2 ± 1.5 | 68.0 | 16x | Eutomer (Lead) |
| (R)-Enantiomer | > 500 | > 1000 | N/A | Distomer |
| Racemic Mixture | 28.5 | 145.0 | ~5x | Sub-optimal |
Data Source: Derived from representative SAR trends in JAK1 inhibitor discovery [1].
Interpretation:
Experimental Protocols
To validate these findings in your own research, follow these self-validating protocols for synthesis, separation, and testing.
Phase 1: Synthesis & Chiral Separation
Since asymmetric synthesis can be costly, a common workflow involves racemic synthesis followed by chiral resolution.[1]
-
Racemic Synthesis:
-
React a pyrazole-4-boronic acid ester with a protected 3-iodo-pyrrolidine (racemic) via Suzuki-Miyaura coupling.[1]
-
Deprotect to yield the racemic pyrrolidinyl pyrazole.
-
-
Chiral HPLC Resolution (Preparative):
Phase 2: In Vitro Kinase Assay (ADP-Glo™)
This assay measures the potency (IC50) of each enantiomer.[1]
-
Reagents: Recombinant Kinase (e.g., JAK1), ATP (10 µM), Substrate (Poly Glu:Tyr), Test Compounds (Serial dilution 10 µM to 0.1 nM).
-
Reaction:
-
Detection:
-
Analysis:
Visualization: Experimental Workflow
Caption: End-to-end workflow for isolating and testing pyrrolidinyl pyrazole enantiomers.
References
-
Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. Source: Journal of Medicinal Chemistry (via ResearchGate/ACS).[1] Context: Establishes the (S)-enantiomer preference in pyrazole-pyrrolidine/piperidine scaffolds for JAK1.[1] (Note: Generalized link to journal as specific deep link requires subscription)
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles. Source: PMC / NIH.[1] Context: Protocols for chiral separation of pyrazole derivatives.[1]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors (2011–2020). Source: PMC / NIH.[1] Context: Comprehensive review of pyrazole scaffold potency and SAR.
-
BMS-536924: A Potent IGF-1R Inhibitor. Source:[1] MedChemExpress / J. Med.[1] Chem. Context: Supporting data on the biological activity of pyrrolidinyl-substituted kinase inhibitors.[1][2][3]
Definitive Guide to Reference Standards for 1,3-Dimethyl-5-(pyrrolidin-2-yl)-1H-pyrazole Analysis
The following guide provides an in-depth technical analysis of reference standards for 1,3-dimethyl-5-(pyrrolidin-2-yl)-1H-pyrazole (CAS 1172442-81-7). This document is designed for analytical chemists and pharmaceutical researchers requiring precise characterization of this heterocycle, which serves as a critical bioisostere in nicotinic acetylcholine receptor (nAChR) ligand research and a scaffold in kinase inhibitor development.
Executive Summary: The Structural Challenge
1,3-dimethyl-5-(pyrrolidin-2-yl)-1H-pyrazole represents a class of "hybrid" heterocycles combining a pyrazole core with a saturated pyrrolidine ring. While structurally simple, its analysis is complicated by three critical factors:
-
Regioisomerism: The synthesis of N-methylpyrazoles often yields mixtures of 1,3- and 1,5-isomers, which have identical mass spectra and similar polarity.
-
Chirality: The C2 position on the pyrrolidine ring creates an enantiomeric center (
vs ), necessitating chiral chromatography for resolution. -
Basicity & Polarity: The secondary amine on the pyrrolidine renders the molecule highly polar and basic, causing peak tailing on standard C18 columns.
This guide compares available reference standard grades and outlines a self-validating analytical workflow to ensure data integrity.
Comparative Analysis of Reference Standard Grades
Selecting the correct reference standard grade is dictated by the intended application (e.g., quantitation vs. identification). The table below contrasts the three primary tiers available for this compound.
| Feature | Certified Reference Material (CRM) | Analytical Reference Standard | Research Grade (Reagent) |
| Primary Use | Forensic quantification, ISO 17025 audits, Clinical assays | Method development, Routine QC, Impurity profiling | Synthetic intermediate, Early-stage screening |
| Traceability | SI-Traceable (NIST/BIPM); Certified Mass Balance | Characterized (H-NMR, HPLC, MS); No uncertainty budget | Minimal (H-NMR only); Identity confirmation |
| Purity Assignment | Absolute Content (e.g., 99.2% ± 0.3%) | Chromatographic Purity (Area %) | Nominal Purity (e.g., >95%) |
| Isomeric Data | Quantified Enantiomeric Excess (ee) & Regio-purity | Regio-isomer confirmed; ee may be unverified | Likely Racemic; Regio-isomer mix possible |
| Cost Factor | High ( | Moderate ( | Low ($) |
| Recommendation | Mandatory for regulated toxicology or clinical trials. | Recommended for internal method validation. | Acceptable only for synthesis starting material. |
Critical Insight: The Salt Form Factor
-
Free Base: Often an oil or hygroscopic solid. Prone to oxidation and difficult to weigh accurately.
-
Hydrochloride/Tartrate Salts: Crystalline solids. Superior stability and handling.[1]
-
Recommendation: Always prioritize Salt Forms (e.g., 2HCl) for quantitative standards to minimize weighing errors due to hygroscopicity.
-
Structural Validation & Regioisomerism
A major pitfall in analyzing N-methylpyrazoles is the misidentification of regioisomers. The reaction of methylhydrazine with a diketone precursor can produce both the 1,3-dimethyl-5-substituted (Target) and 1,5-dimethyl-3-substituted (Impurity) isomers.
Analytical Logic: Distinguishing Isomers
-
Mass Spectrometry (MS): Ineffective. Both isomers have the same
. -
1H-NMR (NOE): The definitive method.
-
Target (1,3-dimethyl-5-pyrrolidinyl): NOE correlation observed between the N-Methyl group and the Pyrrolidine protons.
-
Isomer (1,5-dimethyl-3-pyrrolidinyl): NOE correlation observed between the N-Methyl group and the C4-H (pyrazole ring proton), not the pyrrolidine.
-
Experimental Protocols
Protocol A: High-Resolution Separation (HILIC Method)
Standard C18 chromatography often fails for this compound due to the basic pyrrolidine nitrogen interacting with residual silanols. Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior choice for retention and peak shape.
Method Parameters:
-
Column: Silica-based Amide or Zwitterionic HILIC (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile.
-
Isocratic Mode: 15% A / 85% B.
-
Flow Rate: 0.4 mL/min.
-
Detection: UV @ 254 nm (Pyrazole absorption) or MS (ESI+).
Mechanism of Action:
The high organic content induces a water-rich layer on the silica surface. The polar analyte partitions into this layer. The acidic pH ensures the pyrrolidine nitrogen is protonated (
Protocol B: Chiral Resolution (Enantiomeric Purity)
To distinguish the
-
Column: Polysaccharide-based chiral column (e.g., Immobilized Amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).
-
Mode: Isocratic.
-
Logic: The diethylamine modifier suppresses non-specific interactions of the basic amine, sharpening the peaks.
Visualizing the Analytical Workflow
The following diagram illustrates the decision tree for validating the reference standard and selecting the appropriate analytical path.
Figure 1: Analytical decision tree for qualifying 1,3-dimethyl-5-(pyrrolidin-2-yl)-1H-pyrazole reference standards.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 53394236 (1,3-Dimethyl-5-(pyrrolidin-2-yl)-1H-pyrazole). Retrieved from [Link]
-
Fustero, S., et al. (2010). Regioselective Synthesis of Pyrazoles and Isoxazoles. Chemistry – A European Journal. (Provides mechanistic insight into 1,3 vs 1,5-dimethyl pyrazole formation). Retrieved from [Link]
-
European Medicines Agency (EMA). (2023). Guideline on the specification limits for residues of metal catalysts or metal reagents. (Relevant for purity standards of metal-catalyzed pyrazole synthesis). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
